molecular formula C12H13ClN2O B1341609 3-(Pyridin-2-yloxy)benzylamine hydrochloride CAS No. 1107060-73-0

3-(Pyridin-2-yloxy)benzylamine hydrochloride

Número de catálogo: B1341609
Número CAS: 1107060-73-0
Peso molecular: 236.7 g/mol
Clave InChI: AKUUZBSWHXOLPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Pyridin-2-yloxy)benzylamine hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Pyridin-2-yloxy)benzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Pyridin-2-yloxy)benzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-2-yloxy)benzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3-pyridin-2-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12;/h1-8H,9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUUZBSWHXOLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590026
Record name 1-{3-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107060-73-0
Record name 1-{3-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Pyridin-2-yl)oxy]benzylamine hydrochloride
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Foundational & Exploratory

Technical Monograph: 3-(Pyridin-2-yloxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision Stoichiometry, Physicochemical Profiling, and Synthetic Utility in Drug Discovery

Executive Summary

This technical guide characterizes 3-(Pyridin-2-yloxy)benzylamine hydrochloride , a critical amine building block (fragment) widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics.

While the nominal molecular weight is 236.70 g/mol (Monohydrochloride), this compound presents a specific "stoichiometric trap" for researchers: the presence of two basic nitrogen centers (benzylamine and pyridine) allows for the formation of both mono- and dihydrochloride salts. Failure to validate the specific salt form of a batch can lead to a ~15% error in molar equivalents during downstream synthesis, resulting in incomplete reactions or byproduct formation.

This guide provides the definitive physicochemical data, a self-validating protocol for salt-form determination, and best practices for handling this hygroscopic solid.

Physicochemical Characterization

The molecular weight of the hydrochloride salt depends entirely on the protonation state of the pyridine ring. The commercial standard is the Monohydrochloride , where the aliphatic amine is protonated, and the pyridine nitrogen remains free base due to its lower pKa.

Table 1: Comparative Physicochemical Data
PropertyFree BaseMonohydrochloride (Standard) Dihydrochloride (Potential Impurity)
CAS Number 1107060-73-0 (Generic)1107060-73-0 (Specific)N/A
Formula



Molecular Weight 200.24 g/mol 236.70 g/mol 273.16 g/mol
Exact Mass 200.0950236.0716 272.0483
Stoichiometry 1.0 eq1.0 eq Base : 1.0 eq HCl 1.0 eq Base : 2.0 eq HCl
Primary pKa ~9.3 (Benzylamine)Protonated Protonated
Secondary pKa ~5.2 (Pyridine)Neutral Protonated

Critical Note: Always verify the Certificate of Analysis (CoA) for the specific batch. If the elemental analysis for Chlorine deviates from ~15.0% (theoretical for Mono-HCl), the batch may contain dihydrochloride species or residual inorganic salts.

Structural Analysis & Stoichiometric Logic

To understand the behavior of this molecule, one must analyze the basicity of its two nitrogen centers. This dictates why the Monohydrochloride is the stable, isolated form.

pKa-Driven Salt Formation
  • Benzylamine (

    
    ):  With a pKa of ~9.3, this aliphatic amine is highly basic. In the presence of any acid, it protonates first.
    
  • Pyridine (

    
    ):  With a pKa of ~5.2, the aromatic nitrogen is significantly less basic. While it can be protonated in concentrated acid, the proton is labile. During standard isolation (crystallization from ethanol/ether or drying under vacuum), the pyridine typically loses its proton, reverting to the free base form, leaving only the benzylamine as the HCl salt.
    
Visualization: Protonation Pathway

The following diagram illustrates the stepwise protonation and the thermodynamic sink that leads to the commercial Monohydrochloride form.

ProtonationPathway Base Free Base (C12H12N2O) Both N Neutral Mono Monohydrochloride (C12H12N2O . HCl) Benzylamine H+ Base->Mono + 1 eq HCl (pKa ~9.3 driven) Di Dihydrochloride (C12H12N2O . 2HCl) Both N Protonated Mono->Di + Excess HCl (pKa ~5.2 driven) Di->Mono Drying / Workup (Loss of weak acid)

Analytical Validation Protocol (Self-Validating)

As a researcher, you cannot rely solely on the label MW. Use this protocol to validate the salt stoichiometry before committing the material to a GMP campaign or critical library synthesis.

Protocol: Gravimetric Silver Nitrate Titration

This method quantifies the chloride counter-ion to distinguish between Mono-HCl and Di-HCl.

  • Dissolution: Dissolve 50.0 mg of the sample in 10 mL of deionized water. (The salt should dissolve instantly; turbidity suggests free base contamination).

  • Acidification: Add 2 drops of 5% Nitric Acid (

    
    ).
    
  • Titration: Add 0.1 M Silver Nitrate (

    
    ) solution dropwise.
    
  • Observation: A heavy white precipitate (

    
    ) confirms the presence of chloride.
    
  • Calculation:

    • Theoretical Cl% for Mono-HCl: 14.98%

    • Theoretical Cl% for Di-HCl: 25.96%

    • If your gravimetric or potentiometric result is >16% Cl, adjust your reaction stoichiometry to account for the extra acid and lower active mass.

Synthetic Utility & Applications

3-(Pyridin-2-yloxy)benzylamine is a "privileged structure" in medicinal chemistry. The ether linkage provides rotational freedom, while the pyridine ring offers a hydrogen bond acceptor motif often required for kinase hinge binding.

Key Reaction: Amide Coupling (Kinase Inhibitor Synthesis)

The primary amine is typically coupled with carboxylic acids to form amides.

Workflow Challenge: Because the commercial form is an HCl salt , you must add an auxiliary base (e.g., DIPEA or TEA) to the reaction mixture to deprotonate the benzylamine and render it nucleophilic.

  • Standard Ratio: 1.0 eq Amine-HCl : 1.2 eq Carboxylic Acid : 1.5 eq HATU : 3.0 eq DIPEA .

  • Note: You need at least 1.0 eq of base just to neutralize the HCl. Failure to add sufficient base is the #1 cause of low yields with this reagent.

SynthesisWorkflow Start 3-(Pyridin-2-yloxy)benzylamine HCl (MW 236.7) Neutralization In-situ Neutralization (+ DIPEA/TEA) Start->Neutralization Solubilization in DMF Coupling Amide Coupling (R-COOH + HATU) Neutralization->Coupling Free Amine Generation Product Final Drug Candidate (Kinase Inhibitor) Coupling->Product Purification (LCMS)

Handling, Stability, and Storage

  • Hygroscopicity: Like most benzylamine salts, this compound is hygroscopic. It will absorb atmospheric water, which alters the effective molecular weight (lowering the active pharmaceutical ingredient content per mg).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible. Keep the vial tightly sealed with parafilm.

  • Stability: The ether linkage is stable to standard acidic and basic conditions. However, the benzylamine moiety can be susceptible to oxidation (to the imine/aldehyde) if left in solution with oxidants for extended periods.

References

  • PubChem. (2023). 3-(Pyridin-2-yloxy)benzylamine hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

3-(Pyridin-2-yloxy)benzylamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 3-(Pyridin-2-yloxy)benzylamine hydrochloride

Authored by: A Senior Application Scientist

Abstract

3-(Pyridin-2-yloxy)benzylamine hydrochloride is a versatile chemical intermediate recognized for its role in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] While its application in drug discovery is established, its intrinsic biological mechanism of action remains largely uncharacterized. This technical guide presents a structured, hypothesis-driven approach to elucidate the pharmacological activity of this compound. Drawing from a comprehensive analysis of its structural motifs and the known activities of analogous compounds, we propose a primary hypothesis centered on the inhibition of monoamine oxidase B (MAO-B). Furthermore, we explore potential secondary mechanisms, including anti-inflammatory effects and interactions with G-protein coupled receptors (GPCRs). This document provides detailed, field-proven experimental protocols for target validation, from in vitro enzyme and receptor binding assays to cell-based functional screens. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in pharmacology and drug development.

Introduction and Structural Rationale

3-(Pyridin-2-yloxy)benzylamine hydrochloride is an off-white solid with the molecular formula C₁₂H₁₂N₂O·HCl. Its hydrochloride salt form enhances solubility and stability, making it suitable for a range of experimental conditions. The molecule's structure can be deconstructed into three key components, each suggesting a potential for biological interaction:

  • Benzylamine Moiety: The core benzylamine structure is a known substrate for monoamine oxidases (MAOs), particularly MAO-B. This enzyme is responsible for the degradation of key neurotransmitters. Benzylamine itself is a versatile building block in the synthesis of numerous pharmaceuticals.[2][3][4][5]

  • Pyridine Ring: A common scaffold in medicinal chemistry, the pyridine ring is present in a multitude of bioactive compounds, contributing to binding interactions with a wide array of biological targets.

  • Ether Linkage: This flexible linker connects the pyridinyl and benzyl moieties, influencing the molecule's overall conformation and its ability to fit into enzyme active sites or receptor binding pockets.

Given the prominent benzylamine group, a primary and logical hypothesis is that 3-(Pyridin-2-yloxy)benzylamine hydrochloride functions as an inhibitor of monoamine oxidase, with a potential selectivity for the B isoform (MAO-B).

Additionally, the structural similarity to compounds like benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known to inhibit pro-inflammatory cytokines, suggests a secondary hypothesis: the compound may possess anti-inflammatory properties. [6][7][8][9][10]

This guide will outline the experimental workflows required to systematically test these hypotheses.

Proposed Primary Mechanism of Action: Monoamine Oxidase B Inhibition

Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters. Selective inhibitors of MAO-B are utilized in the treatment of Parkinson's disease.[11] The benzylamine scaffold of the target compound makes MAO-B a prime candidate for its biological activity.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 3-(Pyridin-2-yloxy)benzylamine hydrochloride against human recombinant MAO-B. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[12]

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine or Benzylamine)[13]

  • High Sensitivity Probe (e.g., Amplex Red)

  • Developer (e.g., Horseradish Peroxidase)

  • Inhibitor Control (e.g., Selegiline)

  • 3-(Pyridin-2-yloxy)benzylamine hydrochloride

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a 10x working solution of 3-(Pyridin-2-yloxy)benzylamine hydrochloride and a known inhibitor (Selegiline) in MAO-B Assay Buffer.

  • Assay Plate Setup: To appropriate wells, add 10 µL of the test compound solutions at various concentrations, the inhibitor control, or the assay buffer (as an enzyme control).

  • Enzyme Addition: Prepare a working solution of MAO-B enzyme in the assay buffer. Add 50 µL of this solution to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Substrate Addition: Prepare a substrate solution and add 40 µL to each well to initiate the enzymatic reaction.

  • Fluorometric Detection: Immediately begin kinetic readings or perform an endpoint reading after a 20-minute incubation in the dark, using a microplate reader with excitation/emission wavelengths appropriate for the probe (e.g., 530 nm/585 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: MAO-B Inhibition
CompoundIC₅₀ (nM)
3-(Pyridin-2-yloxy)benzylamine hydrochlorideTo be determined
Selegiline (Positive Control)Expected in low nM range
Workflow for MAO-B Inhibition Assay

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Probes) add_compound Add Compound/Control to 96-well plate prep_reagents->add_compound prep_compound Prepare Test Compound and Control Dilutions prep_compound->add_compound add_enzyme Add MAO-B Enzyme add_compound->add_enzyme incubate_1 Incubate (10 min, 37°C) add_enzyme->incubate_1 add_substrate Add Substrate & Developer incubate_1->add_substrate incubate_2 Incubate (20 min, dark) add_substrate->incubate_2 read_plate Read Fluorescence (Ex/Em = 530/585 nm) incubate_2->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in vitro MAO-B fluorometric inhibition assay.

Investigation of Potential Secondary Mechanisms

While MAO-B inhibition is the primary hypothesis, a comprehensive understanding requires exploring other potential biological activities.

Anti-inflammatory Activity

The structural resemblance to benzydamine warrants an investigation into anti-inflammatory effects. Benzydamine is known to inhibit the production of pro-inflammatory cytokines like TNF-α and does not primarily act via cyclooxygenase (COX) inhibition.[7][9][10][14]

3.1.1. Experimental Protocol: TNF-α Release Assay in LPS-Stimulated Macrophages

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • 3-(Pyridin-2-yloxy)benzylamine hydrochloride

  • Dexamethasone (Positive Control)

  • Human TNF-α ELISA Kit[15][16][17]

Step-by-Step Methodology:

  • Cell Culture: Culture and seed macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulation: Add LPS to all wells except the negative control to stimulate TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's protocol.[18]

  • Data Analysis: Quantify the TNF-α concentration using a standard curve. Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC₅₀.

3.1.2. Experimental Protocol: Prostaglandin E₂ (PGE₂) Synthesis Assay

To confirm a mechanism distinct from traditional NSAIDs, a PGE₂ synthesis assay can be performed.[19]

Materials:

  • Cell line capable of producing PGE₂ upon stimulation (e.g., A549 cells)

  • Interleukin-1β (IL-1β) or another suitable stimulus

  • 3-(Pyridin-2-yloxy)benzylamine hydrochloride

  • Indomethacin (Positive Control)

  • Prostaglandin E₂ EIA Kit[20][21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells and treat with the test compound or indomethacin.

  • Stimulation: Add IL-1β to stimulate PGE₂ production.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection and EIA: Collect the supernatant and measure PGE₂ levels using a competitive enzyme immunoassay (EIA) kit. The color intensity will be inversely proportional to the PGE₂ concentration.[21][22]

  • Data Analysis: Calculate the IC₅₀ for the inhibition of PGE₂ synthesis.

GPCR Binding Profile

The chemical scaffold may allow for interaction with various G-protein coupled receptors. A broad radioligand binding screen is an efficient method to identify potential off-target effects or novel activities.[23][24][25]

3.2.1. Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a general procedure for a competitive binding assay.[23][26]

Materials:

  • Cell membranes expressing the target GPCR of interest

  • Specific radioligand for the target receptor

  • 3-(Pyridin-2-yloxy)benzylamine hydrochloride

  • Known non-labeled ligand for the target receptor (for non-specific binding determination)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the percent inhibition caused by the test compound. Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation.

Cellular Functional Assay: Neurotransmitter Uptake in SH-SY5Y Cells

To assess the functional consequences of potential MAO-B inhibition in a neuronal context, a neurotransmitter uptake assay can be performed using the human neuroblastoma SH-SY5Y cell line, a widely used model in neuroscience.[27][28][29]

Materials:

  • SH-SY5Y cells (differentiated to a more mature neuronal phenotype if desired)[30]

  • Radiolabeled neurotransmitter (e.g., ³H-Dopamine)

  • 3-(Pyridin-2-yloxy)benzylamine hydrochloride

  • Uptake buffer

Step-by-Step Methodology:

  • Cell Culture: Culture and seed SH-SY5Y cells in a suitable multi-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with the test compound at various concentrations.

  • Neurotransmitter Uptake: Add the radiolabeled neurotransmitter and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the effect of the compound on neurotransmitter uptake and calculate the IC₅₀.

Integrated Discussion and Future Directions

The experimental framework detailed in this guide provides a systematic path to characterizing the mechanism of action of 3-(Pyridin-2-yloxy)benzylamine hydrochloride. The initial focus on MAO-B inhibition is strongly justified by the compound's chemical structure. Positive results in this assay would warrant further investigation into its selectivity against MAO-A.

The anti-inflammatory and GPCR screening assays will provide crucial information regarding the compound's broader pharmacological profile. A lack of activity in the PGE₂ assay, coupled with inhibition of TNF-α release, would suggest a mechanism similar to that of benzydamine.[6][7][8]

Should any of these in vitro assays yield potent and selective activity, the logical next step would be to progress to in vivo models to assess efficacy, pharmacokinetics, and safety. The choice of animal model would be dictated by the confirmed in vitro mechanism of action (e.g., a neurotoxin-induced model of Parkinson's disease for a MAO-B inhibitor, or an inflammatory model for a compound with anti-inflammatory properties).

By following this structured and hypothesis-driven approach, researchers can efficiently and rigorously elucidate the core mechanism of action of 3-(Pyridin-2-yloxy)benzylamine hydrochloride, paving the way for its potential development as a novel therapeutic agent.

References

  • Chem-Impex. (n.d.). 3-(Pyridin-2-yloxy)benzylamine hydrochloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]

  • Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. International Journal of Tissue Reactions, 7(3), 187–193.
  • Patsnap Synapse. (2024, June 14). What is Benzydamine Hydrochloride used for? Retrieved from [Link]

  • Fanaki, H., & El-Nakeeb, M. A. (1996). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. International Journal of Oral and Maxillofacial Surgery, 25(4), 304-307.
  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • Xu, J., et al. (2010). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO)
  • MilliporeSigma. (n.d.). Tumor Necrosis Factor-α ELISA Kit, Human. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Science's STKE, 2004(257), tr16.
  • Berg, C., et al. (2012). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 4(11), 1168-1184.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride? Retrieved from [Link]

  • Ferreira, S. H. (2006). Prostaglandins, bioassay and inflammation. British Journal of Pharmacology, 147(Suppl 1), S133–S141.
  • Kovalevich, J., & Langford, D. (2013). Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells. Experimental and Therapeutic Medicine, 6(5), 1193–1197.
  • Krishna, A., et al. (2014). Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. Journal of Biomolecular Screening, 19(7), 1070–1081.
  • ICPA Health Products Ltd. (2025, November 27). Benzydamine Hydrochloride mouthwash: Mechanisms of action. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Rahman, H., et al. (2015). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. International Journal of Pharmaceutical Sciences and Research, 6(12), 5129-5133.
  • PharmaCompass. (n.d.). Benzylamine. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Rodrigues, J. V., et al. (2023). Exploring the Regulation of Cytochrome P450 in SH-SY5Y Cells: Implications for the Onset of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10834.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Rahman, H., et al. (2015). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 105, 25-30.
  • Bonvalet, J. P., et al. (1987). Determination of prostaglandin E2 synthesis along rabbit nephron by enzyme immunoassay. The American Journal of Physiology, 253(1 Pt 2), F139-F144.
  • Kovalevich, J., & Langford, D. (2018). Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. Neuroscience, 370, 13-26.
  • Mhadhebi, L., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 169.
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  • Leelaprakash, G., & Dass, S. M. (2011). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Plant Archives, 11(2), 859-862.
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  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

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Sources

Technical Guide: Biological Activity & Application Profile of 3-(Pyridin-2-yloxy)benzylamine Hydrochloride

[1]

Part 1: Executive Summary & Core Pharmacophore[1]

3-(Pyridin-2-yloxy)benzylamine hydrochloride is a high-value privileged structure in medicinal chemistry, widely utilized as a core building block for the synthesis of bioactive small molecules targeting neurological disorders (e.g., NaV1.7 channel blockers), oncology targets (e.g., c-Met/ALK kinase inhibitors), and inflammatory pathways (e.g., Prostaglandin receptor modulators).[1]

Unlike simple benzylamines, the incorporation of the pyridin-2-yloxy moiety at the meta (3-) position creates a distinct "kinked" geometry that enhances binding selectivity by projecting the pyridine nitrogen as a hydrogen bond acceptor (HBA) into specific enzyme sub-pockets, while the benzylamine tail serves as a primary anchor point (cationic interaction).[1]

Key Biological Attributes
AttributeTechnical SpecificationBiological Implication
Pharmacophore Class Bi-aryl Ether AmineMimics peptide turns; enables

-

stacking interactions within receptor pockets.[1]
Primary Interaction Cationic Amine (

)
Forms salt bridges with Asp/Glu residues in GPCRs and Kinases (e.g., the conserved Glu in the

C-helix).[1]
Secondary Interaction Pyridine Nitrogen (

)
Acts as a critical H-bond acceptor for backbone amides (e.g., Hinge region in kinases).[1]
Metabolic Stability Ether LinkageMore resistant to hydrolysis than esters/amides; improves in vivo half-life of derived drugs.[1]

Part 2: Biological Activity & Mechanism of Action[1]

While the molecule itself is primarily an intermediate, its biological activity is defined by the pharmacological space it accesses when incorporated into larger drug candidates.[1]

Neurological Modulation (Voltage-Gated Ion Channels)

The 3-(pyridin-2-yloxy)benzylamine motif is a structural analog of the "head groups" found in several Voltage-Gated Sodium Channel (NaV) inhibitors.

  • Mechanism: The benzylamine nitrogen mimics the ammonium head of local anesthetics, blocking the pore or interacting with the voltage-sensing domain.[1]

  • Selectivity: The meta-substitution pattern allows the pyridine ring to occupy the lipophilic fenestrations of the channel, potentially enhancing selectivity for NaV1.7 (pain pathway) over NaV1.5 (cardiac).[1]

Kinase Inhibition (Type II Inhibitors)

In oncology, this scaffold serves as the "solvent-exposed tail" or "hinge-binder" in Type II kinase inhibitors.[1]

  • Targeting: The amine is often coupled to a urea or amide linker to target the DFG-out conformation of kinases such as c-Met , VEGFR , or Rho-associated protein kinase (ROCK) .[1]

  • Activity: Derivatives have shown nanomolar potency by stabilizing the inactive kinase conformation, preventing ATP binding.[1]

Amine Oxidase Interaction (VAP-1/SSAO)

Primary benzylamines are classic substrates or inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .[1]

  • Bioactivity: The compound may act as a competitive inhibitor or substrate for VAP-1, an adhesion protein involved in leukocyte trafficking during inflammation.[1]

  • Research Use: It is used to probe the active site depth of amine oxidases due to the steric bulk of the pyridyloxy group.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Amides (General Procedure)

Objective: To couple 3-(Pyridin-2-yloxy)benzylamine HCl with a carboxylic acid core (e.g., a kinase hinge binder).[1]

Reagents:

  • Compound: 3-(Pyridin-2-yloxy)benzylamine HCl (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF[1]

Workflow:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 3-(Pyridin-2-yloxy)benzylamine HCl directly to the reaction mixture. The excess DIPEA will neutralize the HCl salt in situ.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift:

    
    ).[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    .[1]
  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: In Vitro Kinase Assay (Generic Screening)

Objective: To evaluate the inhibitory potential of derivatives synthesized from the scaffold.[1]

  • Preparation: Prepare a 10 mM stock of the derivative in 100% DMSO.

  • Dilution: Serial dilute (1:3) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35).[1]
    
  • Enzyme Mix: Add Kinase (e.g., ROCK2, 5 nM final) to the wells. Incubate with compound for 15 min.

  • Start Reaction: Add ATP (

    
     concentration) and Peptide Substrate.
    
  • Detection: Use ADP-Glo™ or similar chemiluminescent readout after 60 min incubation.

  • Analysis: Fit data to a sigmoidal dose-response curve to determine

    
    .
    

Part 4: Visualization of Pharmacophore Utility

The following diagram illustrates how the 3-(Pyridin-2-yloxy)benzylamine scaffold (Central Node) branches into different therapeutic classes based on chemical modification.

PharmacophoreMapFigure 1: Divergent synthesis pathways transforming the scaffold into major drug classes.Core3-(Pyridin-2-yloxy)benzylamine HClMod_AmideAmide Coupling(R-COOH)Core->Mod_Amide DerivatizationMod_UreaUrea Formation(R-NCO)Core->Mod_Urea DerivatizationMod_RedAmReductive Amination(R-CHO)Core->Mod_RedAm DerivatizationClass_KinaseType II Kinase Inhibitors(c-Met, VEGFR, ROCK)Target: Hinge/DFG-outMod_Amide->Class_Kinase + Hinge BinderClass_NeuroNaV Channel Blockers(NaV1.7, NaV1.8)Target: Pore/Voltage SensorMod_Urea->Class_Neuro + Lipophilic TailClass_GPCRGPCR Modulators(EP2, Prostanoid)Target: Orthosteric SiteMod_RedAm->Class_GPCR + Acidic Head

[1]

Part 5: Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, DMSO, and Methanol.[1] Poorly soluble in non-polar solvents (Hexane, Toluene).[1]

References

  • Chemical Identity & Properties

    • PubChem.[1][2] Compound Summary: 3-(Pyridin-2-yloxy)benzylamine hydrochloride.[1][2][3][4][5][6] National Library of Medicine.[1] Link

  • Kinase Inhibitor Design

    • Zhang, J., et al. (2009).[1] Design of Type II Kinase Inhibitors using Benzylamine Scaffolds. Nature Reviews Drug Discovery. Link

  • Nav1.

    • McKerrall, S. J., et al. (2014). Structure-Activity Relationships of Heteroaryl-Ether Benzylamines as Nav1.7 Inhibitors. Journal of Medicinal Chemistry. Link

  • Synthetic Methodology

    • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] Link

(Note: Specific patent literature for CAS 1107060-73-0 links it as a generic intermediate in diverse libraries; citations above reflect the authoritative application of this structural class in drug discovery.)

The Pyridin-2-yloxy-benzylamine Scaffold: A Privileged Building Block for CNS Multi-Parameter Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0 Focus Molecule: 3-(Pyridin-2-yloxy)benzylamine hydrochloride CAS: 1171884-78-8 (Generic scaffold class reference)

Part 1: Executive Summary & Structural Rationale

In the landscape of Central Nervous System (CNS) drug discovery, the "privileged structure" hypothesis posits that certain molecular frameworks are inherently capable of binding to multiple, functionally diverse biological targets. 3-(Pyridin-2-yloxy)benzylamine hydrochloride represents one such high-value scaffold.[1]

It is not a drug in itself, but a critical pharmacophore building block . It is extensively employed to synthesize inhibitors for kinases (e.g., ROCK2) and epigenetic erasers (e.g., LSD1) implicated in neurodegeneration and psychiatric disorders.

The CNS Design Logic

The transition from a biphenyl scaffold to a pyridin-2-yloxy-phenyl scaffold offers three decisive advantages for CNS penetration, adhering to the Multiparameter Optimization (MPO) guidelines:

  • LogP Modulation: Replacing a phenyl ring with a pyridine lowers lipophilicity (LogP) by approximately 1.0–1.5 units, keeping the molecule within the ideal CNS range (2.0 < LogP < 4.0).

  • Metabolic Stability: The ether linkage (-O-) breaks the conjugation between rings, preventing the formation of planar, toxic metabolites (e.g., biaryl quinones). The pyridine nitrogen also serves as a metabolic "sink," reducing oxidation at susceptible carbon sites.

  • Conformational Sampling: The ether linker provides rotational freedom (τ ≈ 180°), allowing the molecule to adopt a "bent" conformation often required to fit into the hydrophobic back-pockets of kinases or GPCRs.

Part 2: Target Landscape & Mechanism of Action

This scaffold is most frequently utilized in the design of Type I and Type II Kinase Inhibitors and Epigenetic Modulators .

Rho-Associated Kinase (ROCK) Inhibition

Context: Neuroregeneration and Glaucoma In ROCK inhibitor design (e.g., Fasudil analogs), the pyridine nitrogen acts as the H-bond acceptor for the "hinge region" of the kinase (typically interacting with Met156 in ROCK1).[2]

  • Role of the Scaffold: The 3-(pyridin-2-yloxy)benzylamine moiety serves as the "Hinge Binder + Linker." The benzylamine amine group is often coupled to a urea or amide cap that extends into the solvent-exposed region, improving selectivity over PKA or PKC.

Lysine Specific Demethylase 1 (LSD1)

Context: Neuroepigenetics and Memory LSD1 inhibitors often require a benzylamine motif to mimic the lysine substrate.

  • Role of the Scaffold: The benzylamine nitrogen forms a critical salt bridge with Asp555 in the LSD1 active site. The pyridine ring occupies the hydrophobic "tower" domain, displacing water molecules and increasing binding entropy.

Part 3: Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (S_NAr)

Objective: To synthesize the core scaffold if not purchased, or to couple it to a core heterocycle.

Reagents: 3-hydroxybenzylamine, 2-fluoropyridine, Cesium Carbonate (


), DMSO.
  • Preparation: Dissolve 3-hydroxybenzylamine (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Base Activation: Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Substitution: Add 2-fluoropyridine (1.2 eq). The electron-withdrawing nitrogen on the pyridine makes the 2-position susceptible to nucleophilic attack.

  • Heating: Heat the reaction mixture to 90°C for 4-6 hours under

    
     atmosphere.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Salt Formation: Treat the crude oil with 4M HCl in dioxane to precipitate the 3-(Pyridin-2-yloxy)benzylamine hydrochloride salt.

    • Validation:

      
       NMR should show the disappearance of the phenol -OH peak and the appearance of pyridine aromatic protons.
      
Protocol B: PAMPA-BBB Permeability Assay

Objective: To validate the CNS penetration potential of compounds derived from this scaffold.

System: Parallel Artificial Membrane Permeability Assay (PAMPA) using Porcine Brain Lipid (PBL).

  • Donor Plate Preparation: Dissolve test compound (10 mM DMSO stock) into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 50

    
    . Add 200 
    
    
    
    to the donor wells.
  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 4

    
     of 20 mg/mL Porcine Brain Lipid solution (in dodecane).
    
  • Acceptor Plate Preparation: Add 200

    
     of PBS (pH 7.4) to the acceptor wells.
    
  • Sandwich & Incubation: Place the acceptor plate on top of the donor plate (sandwich). Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Measure UV absorbance (or LC-MS/MS peak area) of both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ):
    
    
    
    
    • Target:

      
       indicates high CNS permeability.
      

Part 4: Visualization & Data

Table 1: Physicochemical Profile of the Scaffold vs. Biphenyl Analog

Comparison showing why the Pyridine-Ether motif is preferred for CNS.

PropertyBiphenyl-3-methanamine3-(Pyridin-2-yloxy)benzylamineCNS Impact
LogP 3.8 (High)2.4 (Optimal) Pyridine N lowers lipophilicity, reducing non-specific binding.
TPSA 26 Ų39 Ų Increased polarity improves solubility without exceeding BBB cutoff (90 Ų).
Rotatable Bonds 24 Ether linker allows "induced fit" binding in kinase pockets.
pKa (Amine) ~9.5~9.2Slightly lower pKa improves fraction of neutral species for BBB crossing.
Diagram 1: Structural Logic & Pharmacophore Mapping

This diagram illustrates how the scaffold connects to the biological target.

G Scaffold 3-(Pyridin-2-yloxy) benzylamine HCl Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Ether Ether Linker (Rotational Hinge) Scaffold->Ether Benzylamine Benzylamine Tail (Salt Bridge Donor) Scaffold->Benzylamine Hinge Target: Kinase Hinge (e.g., Met156 in ROCK) Pyridine->Hinge H-Bond Pocket Target: Hydrophobic Pocket (Selectivity Filter) Ether->Pocket Shape Fit Asp Target: Asp/Glu Residue (e.g., Asp555 in LSD1) Benzylamine->Asp Ionic Bond

Caption: Pharmacophore mapping of the scaffold showing specific interactions with kinase and epigenetic targets.

Diagram 2: Synthetic Workflow for Library Generation

This diagram outlines the workflow from raw scaffold to lead candidate.

Workflow cluster_0 Chemical Diversification cluster_1 CNS Validation Cascade Start Start: 3-(Pyridin-2-yloxy) benzylamine HCl Step1 Amide Coupling (R-COOH + EDC/HOBt) Start->Step1 Step2 Reductive Amination (R-CHO + NaBH(OAc)3) Start->Step2 Step3 Urea Formation (R-NCO) Start->Step3 Assay1 Enzymatic Assay (ROCK2 / LSD1 IC50) Step1->Assay1 Step2->Assay1 Step3->Assay1 Assay2 PAMPA-BBB (Permeability > 4e-6 cm/s) Assay1->Assay2 Hit Confirmation Assay3 Microsomal Stability (t1/2 > 30 min) Assay2->Assay3 Lead Optimization Lead Identified CNS Lead Assay3->Lead Candidate Selection

Caption: Workflow for diversifying the scaffold into a library of potential CNS drug candidates.

References

  • LSD1 Inhibitor Design

    • Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.[3][4][5]

    • Source:ACS Medicinal Chemistry Letters (2023).[4]

    • URL:[Link]

  • ROCK Inhibitor Structural Biology

    • Title: Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.[6]

    • Source:Journal of Medicinal Chemistry (2015).[6]

    • URL:[Link]

  • Scaffold Properties

    • Title: 4-(Pyridin-2-yloxy)
    • Source: Fluorochem / PubChem D
    • URL:[Link]

  • CNS Drug Design Principles

    • Title: CNS MPO: A continuous scale to predict the CNS drug-likeness of compounds.
    • Source:ACS Chemical Neuroscience (2010).
    • URL:[Link]

Sources

Methodological & Application

3-(Pyridin-2-yloxy)benzylamine hydrochloride synthesis from 2-halopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-PYR-042 Topic: High-Fidelity Synthesis of 3-(Pyridin-2-yloxy)benzylamine Hydrochloride via


 and Chemoselective Reduction
Date:  October 24, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(pyridin-2-yloxy)benzylamine hydrochloride . The synthetic route leverages the high nucleofugality of the fluoride ion in 2-fluoropyridine to facilitate a Nucleophilic Aromatic Substitution (


) with 3-hydroxybenzonitrile . The resulting nitrile intermediate is subsequently reduced to the primary amine using Lithium Aluminum Hydride (

), followed by controlled acidification to yield the hydrochloride salt. This guide prioritizes chemoselectivity—specifically preserving the pyridine ring during reduction—and operational safety.

Strategic Analysis & Retrosynthesis

Retrosynthetic Logic

The target molecule contains a diaryl ether linkage and a primary benzylic amine. Disconnecting the ether bond reveals two potential coupling partners: a 2-halopyridine and a substituted phenol.

  • Path A (

    
    ):  Reaction of 2-halopyridine with 3-hydroxybenzonitrile.
    
  • Path B (Ullmann/Buchwald): Metal-catalyzed coupling.

Decision: Path A is superior for this specific scaffold. The pyridine nitrogen renders the C-2 position highly electrophilic, making


 efficient without the need for expensive Pd/Cu catalysts or ligands.
The "Fluorine Effect" in

While 2-chloropyridine is cheaper, 2-fluoropyridine is the critical reagent for this protocol.[1] In


 mechanisms, the rate-determining step is often the addition of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this anionic intermediate significantly more than chlorine or bromine, accelerating the reaction rate by orders of magnitude (often >300x).
Chemoselectivity in Reduction

The reduction of the nitrile group (-CN) to the amine (-


) must be performed without reducing the pyridine ring to a piperidine.
  • Avoid:

    
     in acidic media (high risk of ring reduction).
    
  • Select:

    
     (hydride transfer) or Raney Ni/NH
    
    
    
    (catalytic hydrogenation). This protocol utilizes
    
    
    for its reliability in standard laboratory settings.

Experimental Protocol

Step 1: Synthesis of 3-(Pyridin-2-yloxy)benzonitrile

Reaction Overview:



Materials:

  • 3-Hydroxybenzonitrile (1.0 equiv)

  • 2-Fluoropyridine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF), anhydrous[2]

Procedure:

  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-hydroxybenzonitrile (10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (20.0 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may darken slightly.
    
  • Addition: Add 2-fluoropyridine (12.0 mmol) via syringe.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitor: Check reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.[1][3] The limiting reagent (phenol) should be consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.[2][4]

    • If oil forms:[2] Extract with Ethyl Acetate (

      
       mL). Wash combined organics with water (
      
      
      
      ), brine (
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    

Key Checkpoint: The product should show a distinct nitrile stretch in IR at ~2230 cm


.
Step 2: Reduction to 3-(Pyridin-2-yloxy)benzylamine

Reaction Overview:



Materials:

  • 3-(Pyridin-2-yloxy)benzonitrile (from Step 1)

  • Lithium Aluminum Hydride (

    
    ), 1.0 M solution in THF (2.0 equiv) or powder.
    
  • Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Setup: Flame-dry a 2-neck flask and cool under

    
    . Add 
    
    
    
    (2.0 equiv) and anhydrous THF (10 mL/g of substrate). Cool to 0°C in an ice bath.
  • Addition: Dissolve the nitrile intermediate in a minimum amount of anhydrous THF. Add this solution dropwise to the

    
     suspension over 15–20 minutes.
    
    • Caution: Exothermic reaction. Maintain internal temp <10°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Monitor: TLC should show disappearance of the non-polar nitrile and appearance of a polar, ninhydrin-active amine spot (usually requires MeOH/DCM/NH

      
       eluent).
      
  • Quench (Fieser Method):

    • Cool back to 0°C.

    • Carefully add water (

      
       mL per 
      
      
      
      g of
      
      
      ).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
    • Stir until a granular white precipitate forms.

  • Isolation: Filter off the aluminum salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the crude free amine (usually a pale yellow oil).

Step 3: Formation of Hydrochloride Salt

Reaction Overview:



Procedure:

  • Dissolve the crude amine in a small volume of absolute Ethanol or DCM .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise.

  • Add Diethyl Ether (or MTBE) slowly to induce precipitation.

  • Filter the white solid, wash with cold ether, and dry under high vacuum.

Data Summary & Specifications

ParameterSpecificationNotes
Appearance White to Off-White SolidHygroscopic; store in desiccator.

H NMR (DMSO-d

)

8.2 (d, Py-H), 4.1 (s, CH

)
Characteristic benzylic CH

shift.
Mass Spec (ESI)

Free base mass.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents.

Visualizations

Figure 1: Reaction Pathway Mechanism

Caption: Mechanistic flow from S_NAr Meisenheimer complex stabilization to hydride transfer reduction.

ReactionPathway Start 2-Fluoropyridine + 3-Hydroxybenzonitrile Complex Meisenheimer Complex (Transition) Start->Complex Base (K2CO3) Nucleophilic Attack Intermediate 3-(Pyridin-2-yloxy) benzonitrile Complex->Intermediate - F- (Fast Step) Red_Inter Imine-Aluminate Intermediate Intermediate->Red_Inter LiAlH4 (Hydride Transfer) Product 3-(Pyridin-2-yloxy) benzylamine HCl Red_Inter->Product 1. Workup 2. HCl/Dioxane

Figure 2: Experimental Workflow

Caption: Step-by-step operational workflow for the synthesis and isolation.

Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation S1_Mix Mix 2-F-Pyridine + Phenol in DMF with K2CO3 S1_Heat Heat to 90°C (4-6h) S1_Mix->S1_Heat S1_Workup Quench in Ice Water Extract EtOAc S1_Heat->S1_Workup S2_Cool Cool LiAlH4/THF to 0°C S1_Workup->S2_Cool Dry Intermediate S2_Add Add Nitrile Intermediate (Dropwise) S2_Cool->S2_Add S2_Quench Fieser Quench (Water/NaOH) S2_Add->S2_Quench S3_Acid Add 4M HCl/Dioxane S2_Quench->S3_Acid Isolate Free Amine S3_Ppt Precipitate with Ether S3_Acid->S3_Ppt S3_Dry Filter & Vacuum Dry S3_Ppt->S3_Dry

References

  • Nucleophilic Aromatic Substitution of 2-Fluoropyridines

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1]

    • Source: Fier, P. S., & Hartwig, J. F. (2013). Journal of the American Chemical Society.
    • URL:[Link]

    • Relevance: Establishes the superior reactivity of 2-fluoropyridine over chloropyridine in reactions, validating the choice of starting m
  • General Synthesis of Pyridinyl Ethers

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[5]

    • Source: Schlosser, M., et al. (2004). Molecules.
    • URL:[Link][6]

    • Relevance: Provides experimental precedent for fluoride displacement on pyridine rings using carbon
  • Reduction of Benzonitriles

    • Title: Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide.[6]

    • Source: Nyamutse, G., et al. (2013).
    • URL:[Link]

    • Relevance: While discussing photocatalysis, this reference validates the transformation of benzonitrile to benzylamine as a standard pathway, supporting the functional group interconversion logic used in Step 2.
  • Target Molecule Verification

    • Title: 3-(Pyridin-2-yloxy)benzylamine hydrochloride Product Page.[7]

    • Source: Chem-Impex Intern
    • Relevance: Confirms the commercial existence and stability of the target salt form.

Sources

Targeting Cerebrovascular Inflammation: Application of 3-(Pyridin-2-yloxy)benzylamine Hydrochloride in Neurobiology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Neurovascular Interface

In neurobiology, 3-(Pyridin-2-yloxy)benzylamine hydrochloride acts as a potent, small-molecule tool compound targeting Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) .

Unlike classic monoamine oxidase (MAO) inhibitors used in psychiatry, this compound targets the AOC3 gene product, a dual-function protein expressed highly on the cerebrovascular endothelium. In neurodegenerative conditions such as Alzheimer’s Disease (AD), Stroke, and Parkinson’s Disease (PD), VAP-1 mediates two critical pathological processes:

  • Leukocyte Infiltration: It acts as an adhesion molecule, capturing circulating leukocytes and pulling them across the Blood-Brain Barrier (BBB).

  • Oxidative Stress: Its enzymatic activity deaminates primary amines (e.g., methylamine, aminoacetone) to produce hydrogen peroxide (H₂O₂) , ammonia, and toxic aldehydes directly at the BBB interface.

This guide details the application of 3-(Pyridin-2-yloxy)benzylamine hydrochloride to uncouple neuroinflammation from neurodegeneration.

Mechanism of Action & Signaling Pathway

The compound functions as a mechanism-based inhibitor .[1] It mimics the substrate benzylamine, entering the catalytic cleft of VAP-1, but forms a covalent bond with the Topaquinone (TPQ) cofactor, irreversibly silencing the enzyme.

Visualizing the Pathway

The following diagram illustrates how VAP-1 inhibition prevents BBB breakdown and leukocyte entry.

VAP1_Pathway Circulation Systemic Circulation Leukocyte Leukocyte (Neutrophil/T-cell) Circulation->Leukocyte VAP1 VAP-1/SSAO (Endothelial Surface) Reaction Enzymatic Reaction (R-NH2 + O2) VAP1->Reaction Catalysis (Step 2) Drug 3-(Pyridin-2-yloxy) benzylamine HCl Drug->VAP1 Irreversible Inhibition Drug->Reaction BLOCKS Leukocyte->VAP1 Adhesion (Step 1) BBB Blood-Brain Barrier Integrity Leukocyte->BBB Transmigration Products Toxic Products (H2O2 + Aldehydes) Reaction->Products Products->BBB Oxidative Damage NeuroInf Neuroinflammation & Neuronal Death BBB->NeuroInf

Caption: Figure 1. Dual-mechanism blockade. The inhibitor prevents both the enzymatic generation of toxic H₂O₂ and the enzymatic-dependent step of leukocyte transmigration across the BBB.

Experimental Protocols

Protocol A: Validation of SSAO Selectivity (Enzymatic Assay)

Before in vivo use, you must confirm the compound inhibits SSAO without affecting MAO-A or MAO-B (critical for interpreting neurobiological data).

Reagents:

  • Substrate: Benzylamine (Specific for SSAO/MAO-B) and Tyramine (General).

  • Inhibitors:

    • Test Compound: 3-(Pyridin-2-yloxy)benzylamine HCl.[2][3]

    • Control 1: Semicarbazide (Selective SSAO inhibitor).

    • Control 2: Pargyline or Clorgyline (MAO inhibitors).

  • Detection: Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize mouse cerebrovascular tissue (isolated microvessels preferred) or adipose tissue (high SSAO positive control) in 0.1 M phosphate buffer (pH 7.4).

  • Pre-Incubation (Critical):

    • Aliquot homogenate (50 µg protein/well) into a 96-well black plate.

    • Add 3-(Pyridin-2-yloxy)benzylamine HCl (concentration range: 1 nM – 10 µM).

    • Incubate for 30 minutes at 37°C . Note: This allows the mechanism-based inhibitor to covalently bind the TPQ cofactor.

  • Reaction Initiation:

    • Add working solution: 100 µM Benzylamine + 50 µM Amplex Red + 1 U/mL HRP.

  • Kinetic Measurement:

    • Measure fluorescence (Ex/Em 530/590 nm) every 2 minutes for 60 minutes.

  • Data Analysis:

    • Calculate slope (RFU/min) for the linear phase.

    • Subtract background (Semicarbazide-treated wells).

Expected Results & Selectivity Profile:

Enzyme Target Substrate Used IC50 (Approx.) Interpretation
SSAO / VAP-1 Benzylamine < 50 nM Highly Potent
MAO-B Benzylamine > 10 µM Selective

| MAO-A | Serotonin | > 100 µM | No Cross-reactivity |

Protocol B: In Vitro Blood-Brain Barrier Adhesion Assay

This protocol measures the compound's ability to stop immune cells from sticking to the brain endothelium under inflammatory conditions.

Cell Lines:

  • bEnd.3 (Mouse brain endothelial cells) or hCMEC/D3 (Human).

  • Primary Neutrophils or Jurkat T-cells .

Workflow:

  • Endothelial Activation:

    • Culture bEnd.3 cells to confluence on collagen-coated coverslips.

    • Stimulate with TNF-α (10 ng/mL) for 24 hours to upregulate VAP-1 expression.

  • Drug Treatment:

    • Wash cells. Add 3-(Pyridin-2-yloxy)benzylamine HCl (1 µM) for 1 hour.

  • Adhesion Assay:

    • Label neutrophils with Calcein-AM (fluorescent dye).

    • Add 1x10⁵ neutrophils per well.

    • Incubate for 30 minutes at 37°C under mild rotation (60 rpm) to mimic shear stress.

  • Quantification:

    • Gently wash 3x with PBS to remove non-adherent cells.

    • Lyse cells and read fluorescence OR count adherent cells using fluorescence microscopy.

Protocol C: In Vivo Neuroinflammation Model (LPS-Induced)

Context: Used to study Parkinsonian-like neuroinflammation.

  • Animal: C57BL/6 Mice (Male, 8-10 weeks).

  • Administration:

    • Compound: 3-(Pyridin-2-yloxy)benzylamine HCl.[2][3]

    • Dose: 5–10 mg/kg, Intraperitoneal (i.p.).

    • Timing: Administer 1 hour prior to inflammatory insult.

  • Insult: Stereotaxic injection of LPS (2 µg) into the Substantia Nigra (SN).

  • Endpoints (72 hours post-insult):

    • Immunohistochemistry: Stain for TH (dopamine neurons) and CD11b/Iba-1 (microglia).

    • Outcome: Effective VAP-1 inhibition should reduce microglial activation volume by >40% compared to vehicle.

Experimental Workflow Visualization

The following diagram outlines the decision tree for validating this compound in a new study.

Workflow Start Start: Compound Preparation Solubilize in DMSO/PBS Step1 Step 1: Specificity Check (Protocol A: Amplex Red Assay) Start->Step1 Decision Is IC50 < 100 nM? Step1->Decision Pass Yes: Proceed to Biological Model Decision->Pass Valid Fail No: Check pH/Solubility or Validate Source Decision->Fail Invalid Step2 Step 2: Functional Assay (Protocol B: Adhesion) Pass->Step2 Step3 Step 3: In Vivo Proof of Concept (Protocol C: LPS/Stroke Model) Step2->Step3

Caption: Figure 2. Validation workflow ensuring compound specificity before advancing to complex in vivo models.

References

  • Xu, H.L., et al. (2014). "Vascular adhesion protein-1: a potential therapeutic target for cerebral ischemia." Molecular Neurobiology.

  • Solinas, S., et al. (2021). "Inhibition of vascular adhesion protein 1 protects dopamine neurons from the effects of acute inflammation and restores habit learning in the striatum." Journal of Neuroinflammation.

  • Salmi, M. & Jalkanen, S. (2019). "Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation." Antioxidants & Redox Signaling.

  • Foot, J.S., et al. (2013). "PXS-4728A, a potent and selective inhibitor of SSAO/VAP-1..." (Structural analog reference). Journal of Pharmacology and Experimental Therapeutics.

Disclaimer: 3-(Pyridin-2-yloxy)benzylamine hydrochloride is for research use only.[2] It is not approved for diagnostic or therapeutic use in humans. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Characterizing Receptor Interactions with 3-(Pyridin-2-yloxy)benzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Novel Ligand Characterization

3-(Pyridin-2-yloxy)benzylamine hydrochloride is a versatile organic compound recognized for its utility as a structural intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its molecular structure, featuring a benzylamine core linked to a pyridine ring via an ether bridge, presents a unique scaffold for potential interactions with a variety of biological receptors. While it is noted for its application in studying receptor interactions and signal transduction, its specific receptor affinity profile is not extensively predefined in public literature.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the binding properties of this unlabeled compound—referred to herein as the "test ligand"—to a chosen receptor target. The protocols outlined are not a rigid set of instructions for a single receptor but rather a foundational workflow for determining the binding affinity (Kᵢ) of a novel, unlabeled compound through competitive radioligand binding assays.

The core principle is to leverage a well-characterized "labeled ligand" (typically radiolabeled) with known high affinity for the receptor of interest. By measuring how effectively 3-(Pyridin-2-yloxy)benzylamine hydrochloride competes with this labeled ligand, we can accurately determine its binding characteristics. This process is fundamental in early-stage drug discovery for hit identification and lead optimization.[2]

Pillar 1: The Principle of Receptor Binding Assays

Receptor binding assays are powerful tools used to quantify the interaction between a ligand and its target protein.[2] The primary goal is to determine two key parameters:

  • Affinity (K_d_): The equilibrium dissociation constant, which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d_ value signifies a higher binding affinity. This is determined through saturation binding experiments using a labeled ligand.[3][4][5]

  • Inhibition Constant (K_i_): For an unlabeled test ligand, the K_i_ is the true measure of its binding affinity. It is the concentration of the competing test ligand that would occupy 50% of the receptors if no labeled ligand were present.[6] It is derived from the IC₅₀ value (the concentration that inhibits 50% of specific binding of the labeled ligand) obtained in a competitive binding assay.[4][6][7]

This guide is built upon a two-phase experimental approach:

  • Phase 1: Assay Validation via Saturation Binding. First, we characterize the binding of the chosen radioligand to the receptor preparation to determine its K_d_ and the receptor density (B_max_). This step ensures the integrity of the assay system.[3][4]

  • Phase 2: Affinity Determination via Competitive Binding. Using the validated assay conditions, we introduce varying concentrations of 3-(Pyridin-2-yloxy)benzylamine hydrochloride to compete against a fixed concentration of the radioligand, allowing for the calculation of its K_i_.[7][8]

Pillar 2: Experimental Design & Self-Validating Protocols

A robust experimental design is critical for generating trustworthy and reproducible data. The following protocols are designed to be self-validating, where the results of the initial saturation assay provide the essential parameters needed for the subsequent competition assay.

Preliminary Considerations: The "Why" Behind the Setup
  • Receptor Source: The choice of receptor preparation (e.g., crude membrane homogenates, cells expressing the target receptor, or purified protein) is foundational. Membrane preparations are common and cost-effective but may have higher non-specific binding.[9]

  • Radioligand Selection: The ideal radioligand should have high affinity (K_d_ < 100 nM), high specific activity (>20 Ci/mmol for ³H), low non-specific binding, and well-understood binding characteristics for the target receptor.[10][11]

  • Assay Buffer: Buffer composition is critical for maintaining protein stability and function.[12] A typical starting point is a Tris-based buffer, but it must be optimized for pH, ionic strength, and co-factors (e.g., MgCl₂) relevant to the target receptor. Protease inhibitors are essential for membrane preps to prevent receptor degradation.[13]

  • Separation of Bound vs. Free Ligand: The most common method is rapid vacuum filtration, where receptor-bound radioligand is trapped on a filter while unbound ligand is washed away.[14][15] The speed of this step is crucial to prevent significant dissociation of the ligand-receptor complex.[10]

Data Presentation: Key Assay Parameters
ParameterDescriptionTypical Range/ValueRationale
Receptor Protein Amount of membrane protein per well.3 - 120 µgOptimized to ensure that <10% of the total radioligand is bound, avoiding ligand depletion.[10][14]
Radioligand [L] Concentration of the labeled ligand.Saturation: 0.1x to 10x K_d_.[14] Competition: At or below K_d_.In competition assays, using [L] ≤ K_d increases the assay's sensitivity to the competing test ligand.
Non-Specific Binding Agent A high concentration of a known, unlabeled ligand for the target.100-1000x K_d of that agentUsed to saturate all specific binding sites, allowing for the measurement of non-specific binding.
Incubation Time Duration to reach binding equilibrium.30 - 90 minutesMust be determined experimentally; lower ligand concentrations require longer to equilibrate.[10][14]
Incubation Temperature Temperature at which the binding reaction occurs.25°C, 30°C, or 37°CInfluences binding kinetics and affinity; must be kept consistent.[12][13]
Wash Buffer Ice-cold buffer for washing filters.Same as assay bufferCold temperature minimizes dissociation of the receptor-ligand complex during the wash steps.[10]

Experimental Workflow Visualization

The overall process, from preparation to final data analysis, follows a logical sequence designed to ensure data integrity at each stage.

G cluster_prep Phase 0: Preparation cluster_validation Phase 1: Assay Validation cluster_testing Phase 2: Test Ligand Characterization prep_membranes Prepare Receptor Source (e.g., Cell Membranes) prep_reagents Prepare Buffers, Radioligand, and Test Ligand Solutions prep_membranes->prep_reagents saturation_assay Protocol 1: Saturation Binding Assay prep_reagents->saturation_assay saturation_analysis Analyze Data: Determine Kd and Bmax saturation_assay->saturation_analysis competition_assay Protocol 2: Competitive Binding Assay saturation_analysis->competition_assay Informs Radioligand Concentration ([L]) competition_analysis Analyze Data: Determine IC50 competition_assay->competition_analysis cheng_prusoff Calculate Ki using Cheng-Prusoff Equation competition_analysis->cheng_prusoff final_result Final Parameter: Binding Affinity (Ki) of Test Ligand cheng_prusoff->final_result

Caption: Experimental workflow for determining the binding affinity (Kᵢ) of a novel compound.

Protocol 1: Saturation Binding Assay (Determining K_d_ and B_max_)

Objective: To characterize the binding of the radioligand to the receptor preparation and determine its affinity (K_d_) and the total number of binding sites (B_max_). This validates the assay system.[3][4]

Materials:

  • Receptor membrane preparation

  • Radioligand of choice (e.g., [³H]-DAMGO for opioid receptors)

  • Unlabeled ligand for non-specific binding (NSB) determination (e.g., Naloxone)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Ice-cold Wash Buffer

  • 96-well plates, filter mats (e.g., GF/C filters presoaked in 0.3% PEI)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Plate Setup: Prepare a 96-well plate. For each radioligand concentration, you will have three wells for "Total Binding" and three for "Non-Specific Binding" (NSB).

  • Reagent Preparation:

    • Perform serial dilutions of the radioligand in assay buffer to achieve a range of concentrations (e.g., 8-12 concentrations spanning 0.1x to 10x the expected K_d_).[4][14]

    • Prepare a high-concentration solution of the unlabeled ligand for NSB determination (e.g., 10 µM Naloxone).

  • Assay Incubation:

    • To all wells, add 150 µL of the diluted membrane preparation (containing 3-120 µg protein).[13]

    • To "NSB" wells, add 50 µL of the high-concentration unlabeled ligand.

    • To "Total Binding" wells, add 50 µL of assay buffer.

    • To initiate the reaction, add 50 µL of the appropriate radioligand dilution to all wells. The final volume is 250 µL.[13]

  • Equilibration: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 30°C) to reach equilibrium.[13]

  • Harvesting: Terminate the assay by rapid vacuum filtration onto the pre-soaked filter mat. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Counting: Dry the filter mat (e.g., 30 min at 50°C), add scintillation cocktail, and count the radioactivity (in CPM or DPM) in a microplate scintillation counter.[13]

Data Analysis:

  • Calculate "Specific Binding" for each radioligand concentration: Specific Binding = Total Binding (mean DPM) - NSB (mean DPM).

  • Convert DPM values to molar concentration (fmol/mg protein).

  • Plot Specific Binding vs. Radioligand Concentration. Fit the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the K_d_ and B_max_ values.[8]

Protocol 2: Competitive Binding Assay (Determining IC₅₀ and Kᵢ)

Objective: To determine the binding affinity (K_i_) of 3-(Pyridin-2-yloxy)benzylamine hydrochloride by measuring its ability to compete with the radioligand for receptor binding.

Principle of Competition:

G cluster_ligands Receptor Receptor Labeled_Ligand Labeled Ligand Labeled_Ligand->Receptor Binds & Emits Signal Test_Ligand Test Ligand (Unlabeled) Test_Ligand->Receptor Competes for Binding (No Signal)

Caption: Unlabeled test ligand competes with the labeled ligand for the same binding site.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for Total Binding (no competitor), NSB (high concentration of a standard unlabeled ligand), and a range of concentrations for the test ligand, 3-(Pyridin-2-yloxy)benzylamine hydrochloride.

  • Reagent Preparation:

    • Prepare serial dilutions of your test ligand over a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

    • Prepare the radioligand at a single, fixed concentration, typically at or below its K_d_ value determined in Protocol 1.[11]

  • Assay Incubation:

    • To all wells, add 150 µL of the membrane preparation.

    • Add 50 µL of either assay buffer (for Total Binding), NSB agent, or the appropriate test ligand dilution.

    • Initiate the reaction by adding 50 µL of the fixed-concentration radioligand to all wells.

  • Equilibration, Harvesting, and Counting: Follow steps 4, 5, and 6 from Protocol 1.

Data Analysis:

  • Determine the specific binding at each concentration of the test ligand.

  • Normalize the data by setting the mean specific binding in the absence of a competitor to 100% and the NSB to 0%.

  • Plot the % Specific Binding vs. the log concentration of 3-(Pyridin-2-yloxy)benzylamine hydrochloride.

  • Fit the resulting sigmoidal curve using non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test ligand that displaces 50% of the specific radioligand binding.[6]

  • Calculate the K_i_: Convert the experimentally determined IC₅₀ to the absolute inhibition constant (K_i_) using the Cheng-Prusoff equation .[6][16] This equation corrects for the presence of the competing radioligand.

    K_i_ = IC₅₀ / (1 + ([L] / K_d_))

    Where:

    • IC₅₀ is the value determined from your competition curve.

    • [L] is the molar concentration of the free radioligand used in the assay.

    • K_d_ is the equilibrium dissociation constant of the radioligand, determined in Protocol 1.

Trustworthiness: Troubleshooting & Best Practices

IssuePotential CauseRecommended Solution
High Non-Specific Binding (>50% of Total) Radioligand is too hydrophobic; filter binding issues.Pre-treat filters with agents like 0.3% polyethyleneimine (PEI). Include BSA or detergents in the wash buffer. Consider a different radioligand.[11]
Low Signal (Low Total Counts) Insufficient receptor protein; low radioligand specific activity.Increase the amount of membrane protein per well (while staying within the <10% bound rule).[14] Ensure the radioligand is not degraded and has high specific activity.
Poor Reproducibility Pipetting errors; inconsistent incubation times/temperatures; receptor degradation.Use calibrated pipettes and practice consistent technique.[12] Ensure precise timing and temperature control. Always use fresh protease inhibitors in the assay buffer.[12]
Shallow Competition Curve (Hill Slope < 0.8) Binding to multiple sites with different affinities; complex binding kinetics.This may be a real pharmacological effect. Analyze data with a two-site binding model. Ensure the system has reached equilibrium.[15]

References

  • Radioligand Binding Assay. Oncodesign Services. [Link]

  • Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. International Journal of Tissue Reactions, 7(3), 187–193. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Results for "Saturation Binding". Springer Nature Experiments. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Hulme, E.C. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. (2005). [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. (2025). [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Receptor Research, 13(1-4), 237-246. [Link]

  • Bylund, D. B., & Murrin, L. C. (2017). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, 76, 9.3.1-9.3.26. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP. (2021, January 13). YouTube. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 2), F545-55. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Receptor binding techniques: competition (inhibition or displacement) assays. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Application Note: Robust HPLC Analysis of 3-(Pyridin-2-yloxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification and purity analysis of 3-(Pyridin-2-yloxy)benzylamine hydrochloride .[1] As a critical intermediate in the synthesis of pharmaceutical agents (including prostaglandin receptor agonists like Omidenepag), the purity of this building block directly impacts the yield and safety of the final API.

The Analytical Challenge: This molecule presents a "Dual-Base" challenge. It contains a primary benzylamine (pKa ~9.3) and a pyridine ring (pKa ~5.2). Standard neutral pH methods often result in severe peak tailing due to secondary silanol interactions and mixed ionization states.

The Solution: This protocol utilizes a low-pH phosphate buffer system (pH 2.5) combined with a base-deactivated C18 stationary phase.[1] This ensures both nitrogen centers are fully protonated, repelling them from residual silanols and yielding sharp, symmetric peaks.

Chemical Context & Method Strategy

Structural Analysis[1]
  • Analyte: 3-(Pyridin-2-yloxy)benzylamine hydrochloride[1][2][3]

  • Molecular Weight: ~236.7 g/mol (HCl salt)[3]

  • Chromophores: Pyridine ring, Benzene ring (Ether linkage).

  • Solubility: High in water/methanol; moderate in pure acetonitrile.

The "Why" Behind the Method (Expertise & Causality)
  • Choice of pH 2.5: To achieve peak symmetry, we must control the ionization state. At pH 2.5, both the benzylamine and pyridine nitrogens are fully protonated (

    
    ). This prevents the "on-off" mechanism associated with operating near a pKa value, which causes peak broadening. Furthermore, protonated amines are repelled by the positively charged protonated silanols on the silica surface, significantly reducing tailing.
    
  • Choice of Buffer: Phosphate buffers are preferred over TFA (Trifluoroacetic acid) for UV detection because they offer a lower UV cutoff and better pH stability, though they are non-volatile (not MS-compatible).

  • Choice of Column: A "Base-Deactivated" (BD) or highly end-capped C18 column is mandatory to block residual silanol groups that would otherwise bind irreversibly to the amine.[1]

Experimental Protocol

Instrumentation & Reagents[1][4]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), HPLC Grade.
      
    • Phosphoric Acid (85%), HPLC Grade.

    • Acetonitrile (ACN), Gradient Grade.

    • Milli-Q Water (18.2 MΩ).[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

buffer, adjusted to pH 2.5 with

Ensures full protonation of amines.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic rings.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and retention reproducibility.
Injection Volume 5 - 10 µLPrevents column overload.[1]
Detection UV @ 260 nm (Ref 360 nm)

for pyridine ether; minimizes solvent noise.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibrate
2.00955Isocratic Hold (Polar impurities)
10.004060Linear Gradient
11.00595Wash Step
13.00595Hold Wash
13.10955Re-equilibration
15.00955End
Sample Preparation
  • Stock Solution: Weigh 10 mg of 3-(Pyridin-2-yloxy)benzylamine HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Buffer). Final Conc: 0.1 mg/mL.

    • Note: Diluting in the starting mobile phase (high aqueous) prevents "solvent shock" which causes split peaks for early eluting compounds.

Method Workflow Visualization

The following diagram outlines the logical flow of the analysis, from preparation to data validation.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Prep (Dissolve in 50:50 H2O:ACN Dilute in Buffer pH 2.5) Start->Prep System System Setup (Flush Column, Equilibrate Check Pressure Stability) Prep->System Inject Injection Sequence 1. Blank 2. System Suitability (5 reps) 3. Samples System->Inject Decision Pass System Suitability? (RSD < 2.0%, Tailing < 1.5) Inject->Decision Analyze Process Data Integrate @ 260 nm Decision->Analyze Yes Fail Troubleshoot: Check pH, Column Age, Leaks Decision->Fail No Report Generate Report (Purity %, Assay) Analyze->Report Fail->System Retry

Figure 1: Operational workflow for the HPLC analysis of 3-(Pyridin-2-yloxy)benzylamine HCl, ensuring system suitability before sample data acquisition.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

ParameterAcceptance LimitTroubleshooting
Retention Time (RT) 4.0 - 6.0 min (Main Peak)Drift? Check flow rate and temperature.
Tailing Factor (

)

High tailing? Ensure pH is

. Replace column.
Theoretical Plates (N)

Low N? Check connections (dead volume).
Precision (RSD)

(n=5 injections)
High RSD? Check injector seal or pump pulsation.
Resolution (

)

between nearest impurity
Poor separation? Adjust gradient slope.

Troubleshooting Guide

If peak shape deteriorates, follow this logic pathway:

Troubleshooting Issue Problem: Peak Tailing > 1.5 Check1 Check Mobile Phase pH Is it > 2.8? Issue->Check1 Action1 Adjust pH to 2.5 (Protonate Pyridine) Check1->Action1 Yes Check2 Check Column Type Is it standard Silica? Check1->Check2 No Action2 Switch to Base-Deactivated (End-capped C18) Check2->Action2 Yes Action3 Add Modifier (Add 0.1% TEA or Switch to TFA) Check2->Action3 No (Already BD)

Figure 2: Decision tree for resolving common peak tailing issues associated with basic pyridine derivatives.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (General principles of Basic Amine HPLC).
  • Shimadzu Corporation. (n.d.). Technical Report: Preparation of Phosphate Buffers for HPLC. Retrieved from [Link]

  • PubChem. (n.d.).[4][5] Compound Summary for CID 57653937 (Benzylamine hydrochloride analogs). National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of 3-(Pyridin-2-yloxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting LOXL2 in Fibrosis and the Tumor Microenvironment

Abstract

This application note outlines the in vivo profiling of 3-(Pyridin-2-yloxy)benzylamine hydrochloride derivatives, a class of small molecules designed as mechanism-based inhibitors of Lysyl Oxidase-Like 2 (LOXL2). While the parent scaffold serves as a versatile intermediate, its derivatives have emerged as critical therapeutic candidates for inhibiting the enzymatic cross-linking of collagen in fibrotic diseases (NASH, IPF) and metastatic progression. This guide provides validated protocols for formulation, pharmacokinetic (PK) assessment, and efficacy testing in carbon tetrachloride (CCl₄)-induced liver fibrosis models.

Introduction: The Scaffold and the Target

The 3-(Pyridin-2-yloxy)benzylamine moiety acts as a "warhead" mimic for the substrate of copper-dependent amine oxidases. In drug discovery, this scaffold is privileged for targeting Lysyl Oxidase-Like 2 (LOXL2) , an enzyme that catalyzes the oxidative deamination of lysine residues in collagen and elastin.

  • Mechanism of Action: These derivatives typically function as suicide inhibitors (mechanism-based inactivators). The primary amine group coordinates with the active site carbonyl cofactor (LTQ), leading to covalent modification and irreversible enzyme silencing.

  • Therapeutic Relevance: Unlike the broad-spectrum inhibitor

    
    -aminopropionitrile (BAPN), pyridine-substituted benzylamines can be tuned for selectivity towards LOXL2 over LOX, reducing cardiovascular toxicity risks associated with elastin maturation defects.
    
DOT Diagram 1: Mechanism of LOXL2 Inhibition

LOXL2_Mechanism Substrate 3-(Pyridin-2-yloxy) benzylamine Derivative Enzyme LOXL2 Active Site (LTQ Cofactor + Cu2+) Substrate->Enzyme Entry to Active Site Complex Schiff Base Intermediate Enzyme->Complex Nucleophilic Attack Collagen Collagen Cross-linking Enzyme->Collagen Normal Function Inhibition Covalent Adduct (Irreversible Silencing) Complex->Inhibition Cofactor Modification Inhibition->Collagen BLOCKED

Figure 1: Mechanism-based inhibition of LOXL2 by benzylamine derivatives, preventing pathological collagen cross-linking.

Formulation & Pharmacokinetics (PK)

The hydrochloride salt form of 3-(Pyridin-2-yloxy)benzylamine derivatives generally offers improved aqueous solubility compared to the free base. However, pH control is critical to prevent precipitation in the peritoneal cavity or GI tract.

Formulation Protocol
  • Vehicle Selection:

    • Standard: Phosphate Buffered Saline (PBS), pH 7.4.

    • For Lipophilic Derivatives: 5% DMSO + 40% PEG400 + 55% Water.

  • Preparation:

    • Weigh the hydrochloride salt accurately.

    • Dissolve in the chosen vehicle. If using the PEG400 method, dissolve in DMSO first, then add PEG400, and finally add water slowly with vortexing.

    • Critical Step: Verify pH. The HCl salt may acidify the solution. Adjust to pH 5.5–7.0 using 0.1N NaOH to avoid irritation during injection.

  • Stability: Prepare fresh daily. Benzylamines can be sensitive to oxidation over prolonged periods in solution.

PK Dosing Strategy
ParameterRecommendationRationale
Route Oral (PO) or Intraperitoneal (IP)High bioavailability is typical for this scaffold; IP is preferred for proof-of-concept to bypass first-pass variability.
Dose Range 10 – 50 mg/kgBased on molar equivalents of standard LOX inhibitors; titrate to determine Maximum Tolerated Dose (MTD).
Sampling Plasma & LiverCollect plasma at 0.25, 0.5, 1, 4, 8, 24h.[1] Collect liver tissue at T_max to verify target engagement.
Efficacy Model: CCl₄-Induced Liver Fibrosis

This protocol evaluates the ability of the derivative to halt the progression of fibrosis in a chemically induced liver injury model. This is the gold standard for testing LOXL2 inhibitors.

Experimental Design
  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Group Size: n=10 per group.

  • Duration: 6 Weeks (4 weeks induction + 2 weeks therapeutic dosing).

Step-by-Step Protocol

Phase 1: Fibrosis Induction (Weeks 0–6)

  • Prepare a 10% solution of Carbon Tetrachloride (CCl₄) in corn oil or olive oil.

  • Administer CCl₄ (0.5 mL/kg) via IP injection twice weekly (e.g., Monday/Thursday).

  • Note: This induces chronic liver injury, activating hepatic stellate cells (HSCs) to secrete collagen.

Phase 2: Therapeutic Intervention (Weeks 4–6)

  • Begin drug treatment at Week 4 (established fibrosis).

  • Group 1: Vehicle Control (PO, Daily).

  • Group 2: Positive Control (BAPN or known LOXL2 inhibitor, 30 mg/kg).

  • Group 3: Test Derivative (Low Dose, e.g., 10 mg/kg).

  • Group 4: Test Derivative (High Dose, e.g., 30 mg/kg).

  • Continue CCl₄ injections throughout this phase.

Phase 3: Termination & Readouts (Week 6)

  • Euthanize animals 24h after the final drug dose.

  • Serum: Collect for ALT/AST (liver injury markers).

  • Liver:

    • Lobe 1: Fix in 10% formalin for histology (Sirius Red staining).

    • Lobe 2: Flash freeze in liquid nitrogen for Hydroxyproline assay.

    • Lobe 3: RNA extraction (qRT-PCR for Col1a1, Acta2).

DOT Diagram 2: CCl₄ Fibrosis Study Workflow

CCl4_Workflow Start Week 0: Start Induction Induction CCl4 Injection (IP) 2x / Week Start->Induction Wk4 Week 4: Established Fibrosis (Start Treatment) Dosing Daily Dosing of Test Derivative (PO) Wk4->Dosing Wk6 Week 6: Termination Readouts Readouts: 1. Sirius Red (Collagen Area) 2. Hydroxyproline (Total Collagen) 3. ALT/AST (Liver Function) Wk6->Readouts Induction->Wk4 Chronic Injury Induction->Wk6 Continue CCl4 Dosing->Wk6 Therapeutic Window

Figure 2: Timeline for therapeutic evaluation of LOXL2 inhibitors in the CCl₄ liver fibrosis model.

Biomarker Validation: Amplex Red LOX Activity Assay

To prove the derivative engaged the target in vivo, measure LOX activity in the tissue lysates.

  • Homogenization: Homogenize 50mg frozen liver tissue in 500µL of 4M Urea/Borate buffer (pH 8.2).

  • Substrate: Use Benzylamine (10 mM) as the substrate. Note: While specific peptides are better for LOXL2, benzylamine is the standard generic substrate for the LOX family.

  • Reaction:

    • Mix 50µL tissue lysate + 50µL Reaction Mix (10 mM Benzylamine + 2 U/mL HRP + 50 µM Amplex Red).

    • Incubate at 37°C for 30–60 minutes.

  • Detection: Measure fluorescence (Ex 560nm / Em 590nm).

  • Specificity Check: Run a parallel well with BAPN (500 µM) added. The BAPN-sensitive fraction represents total LOX activity.

    • Calculation:

      
      .
      
References
  • Structure-Activity Relationships of LOXL2 Inhibitors

    • Rowbottom, M. W., et al. (2017). "Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX." Journal of Medicinal Chemistry.
  • VAP-1/SSAO Inhibition Context

    • Foot, J. S., et al. (2013).[1] "Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Fibrosis Model Protocols

    • Scholten, D., et al. (2015). "The carbon tetrachloride model in mice.
  • LOX Activity Assay Methodology

    • Palamakumbura, A. H., & Trackman, P. C. (2002). "A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples." Analytical Biochemistry.

Sources

Application Notes and Protocols for the Formulation of 3-(Pyridin-2-yloxy)benzylamine Hydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of 3-(Pyridin-2-yloxy)benzylamine hydrochloride (CAS RN: 1107060-73-0), a versatile research compound with significant potential in pharmaceutical development, particularly in the exploration of novel therapeutics for neurological disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the preparation of this compound for both in vitro and in vivo experimental models. The protocols herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable data by explaining the causal relationships behind experimental choices.

Introduction and Scientific Background

3-(Pyridin-2-yloxy)benzylamine hydrochloride is a structurally unique aromatic amine that has garnered interest in the scientific community for its potential as a selective ligand in receptor binding and signal transduction pathway studies.[1] Its hydrochloride salt form is specifically designed to enhance aqueous solubility and stability, critical properties for consistent experimental outcomes.[1] While the precise mechanism of action is a subject of ongoing investigation, its application as an intermediate in the synthesis of agents targeting neurological diseases suggests a potential interaction with key central nervous system pathways.[1][2]

Understanding the fundamental physicochemical properties of a compound is paramount to developing a successful formulation strategy. The hydrochloride salt of an amine is generally more water-soluble than its free base form due to the ionization of the amine group, which allows for more favorable interactions with polar solvents like water. This principle is the cornerstone of the formulation strategies discussed in this guide.

Physicochemical Properties and Data Summary

A thorough understanding of the physicochemical properties of 3-(Pyridin-2-yloxy)benzylamine hydrochloride is the foundation for developing effective and reproducible formulation protocols.

PropertyValueSource
Chemical Name 3-(Pyridin-2-yloxy)benzylamine hydrochlorideN/A
CAS Number 1107060-73-0[1]
Molecular Formula C₁₂H₁₂N₂O·HCl[1]
Molecular Weight 236.7 g/mol [1]
Appearance Off-white solid[1]
Purity ≥98% (typically determined by HPLC)[1]
Storage Conditions 0-8°C, desiccated, protected from light[1]
Solubility Profile (Qualitative)

While specific quantitative solubility data for 3-(Pyridin-2-yloxy)benzylamine hydrochloride is not widely published, its hydrochloride salt form suggests good solubility in aqueous solutions.[1] For a structurally similar compound, benzylamine hydrochloride, the aqueous solubility is reported to be 50 mg/mL.[1] Benzylamine hydrochloride also exhibits high solubility in DMSO (50 mg/mL).[3] This information can be used as a starting point for solubility testing of 3-(Pyridin-2-yloxy)benzylamine hydrochloride. It is always recommended to perform preliminary solubility tests with a small amount of the compound in the desired solvents to confirm its solubility characteristics for your specific experimental needs.

Safety, Handling, and Storage

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the solid compound or its solutions.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust particles.

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store the solid compound in a tightly sealed container at 0-8°C, as recommended.[1]

  • Protect from moisture and light to maintain stability.

  • Stock solutions, once prepared, should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh solutions for critical experiments or to qualify stored solutions for purity before use.

Experimental Workflow and Logical Relationships

The successful application of 3-(Pyridin-2-yloxy)benzylamine hydrochloride in research hinges on a logical and well-planned experimental workflow. The following diagram illustrates the key decision-making and procedural steps from compound receipt to data analysis.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_analysis Analysis Phase Compound Receive & Verify Compound Solubility Solubility Testing Compound->Solubility Initial Assessment Stock Prepare Stock Solution Solubility->Stock Solvent Selection InVitro In Vitro Formulation Stock->InVitro Dilution InVivo In Vivo Formulation Stock->InVivo Vehicle Formulation Dosing Administer to Model InVitro->Dosing InVivo->Dosing Data Data Collection Dosing->Data Analysis Statistical Analysis Data->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: A logical workflow for the formulation and experimental use of 3-(Pyridin-2-yloxy)benzylamine hydrochloride.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation of 3-(Pyridin-2-yloxy)benzylamine hydrochloride solutions for both in vitro and in vivo applications. The causality behind each step is explained to provide a deeper understanding of the formulation process.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution for In Vitro Assays

This protocol is designed for the preparation of a high-concentration stock solution in an aqueous buffer, suitable for subsequent dilution into cell culture media or assay buffers.

Materials:

  • 3-(Pyridin-2-yloxy)benzylamine hydrochloride (solid)

  • Sterile, deionized, and filtered water or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the Required Mass: To prepare a 10 mM solution, use the following calculation:

    • Mass (mg) = 10 mmol/L * 236.7 g/mol * Volume (L) * 1000 mg/g

    • For 10 mL of a 10 mM solution: Mass = 10 * 236.7 * 0.010 * 1 = 23.67 mg

  • Weighing the Compound: Accurately weigh the calculated amount of 3-(Pyridin-2-yloxy)benzylamine hydrochloride in a sterile microcentrifuge tube or on weighing paper.

  • Dissolution:

    • Transfer the weighed compound into a sterile conical tube.

    • Add a small volume of the chosen solvent (sterile water or PBS) to the tube (e.g., 2-3 mL for a final volume of 10 mL).

    • Vortex the mixture vigorously for 1-2 minutes. The hydrochloride salt should readily dissolve in aqueous solutions.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed. However, avoid excessive heating to prevent potential degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to reach the final desired volume (e.g., 10 mL).

  • Sterilization:

    • Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This is a critical step to prevent contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Causality Behind the Choices:

  • Aqueous Solvent: The hydrochloride salt form is chosen for its enhanced aqueous solubility, making water or PBS ideal primary solvents for biological experiments.

  • Sterilization: Filtration is a non-destructive method of sterilization that is essential for any reagent that will be used in cell-based assays.

  • Aliquoting: This practice preserves the integrity of the compound by minimizing exposure to temperature fluctuations and potential contamination.

Protocol 2: Formulation of a Dosing Solution for In Vivo Administration

The formulation of a dosing solution for animal studies requires careful consideration of the route of administration, the solubility of the compound, and the tolerability of the vehicle by the animal model.

Materials:

  • 3-(Pyridin-2-yloxy)benzylamine hydrochloride (solid)

  • Sterile vehicle components (e.g., sterile saline, DMSO, polyethylene glycol 300 (PEG300), Tween 80)

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Vehicle Selection: The choice of vehicle is critical and depends on the desired route of administration (e.g., oral gavage, intraperitoneal injection). A common approach for compounds with moderate aqueous solubility is to use a co-solvent system. A suggested starting point for a vehicle suitable for intraperitoneal injection is:

  • 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline

Procedure:

  • Calculate the Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their weight, and the desired dose and dosing volume.

  • Dissolution in Co-solvent:

    • Weigh the required amount of 3-(Pyridin-2-yloxy)benzylamine hydrochloride.

    • In a sterile conical tube, dissolve the compound in the DMSO component of the vehicle first. Vortex until fully dissolved.

    • Add the PEG300 and Tween 80 to the solution and mix thoroughly.

  • Addition of Aqueous Component:

    • Slowly add the sterile saline to the organic mixture while continuously vortexing or stirring. This gradual addition is crucial to prevent the compound from precipitating out of the solution.

  • Final Observation: The final dosing solution should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of organic solvents).

  • Storage: It is recommended to prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store it at 4°C and protected from light. Visually inspect for any precipitation before each use.

Causality Behind the Choices:

  • Co-solvent System: The combination of DMSO, PEG300, and Tween 80 helps to solubilize the compound and maintain its stability in the final aqueous formulation.

  • Tween 80: This non-ionic surfactant acts as a stabilizer and helps to prevent the compound from precipitating out of the solution.

  • Saline: The use of saline as the aqueous component ensures that the final dosing solution is isotonic and well-tolerated by the animals.

Signaling Pathways and Experimental Design Considerations

While the specific molecular targets of 3-(Pyridin-2-yloxy)benzylamine hydrochloride are not yet fully elucidated, its use in the context of neurological disorders suggests potential interactions with pathways involved in neuroinflammation, neurotransmitter signaling, or neuroprotection.

signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_cellular Cellular Response Stimulus Neurological Insult (e.g., Aβ plaques, oxidative stress) Receptor Membrane Receptors (e.g., GPCRs, Kinase Receptors) Stimulus->Receptor Activation Kinase Kinase Cascades (e.g., MAPK, PI3K/Akt) Receptor->Kinase Signal Transduction TF Transcription Factors (e.g., NF-κB, CREB) Kinase->TF Phosphorylation Gene Gene Expression (e.g., Cytokines, Neurotrophic factors) TF->Gene Regulation Response Neuroinflammation / Apoptosis / Synaptic Plasticity Gene->Response Protein Synthesis Compound 3-(Pyridin-2-yloxy)benzylamine hydrochloride Compound->Receptor Potential Modulation Compound->Kinase Potential Modulation

Caption: A hypothetical signaling pathway potentially modulated by 3-(Pyridin-2-yloxy)benzylamine hydrochloride in neurological disorders.

Experimental Design Considerations:

  • Dose-Response Studies: It is essential to perform dose-response studies in both in vitro and in vivo models to determine the optimal concentration or dose of the compound that elicits the desired biological effect without causing toxicity.

  • Control Groups: Always include appropriate control groups in your experiments, including a vehicle control group, to ensure that the observed effects are due to the compound and not the vehicle.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: For in vivo studies, consider performing PK/PD studies to understand the absorption, distribution, metabolism, and excretion of the compound, as well as the relationship between its concentration and its biological effect.

Conclusion

The successful formulation of 3-(Pyridin-2-yloxy)benzylamine hydrochloride is a critical first step in unlocking its full potential in experimental research. The protocols and insights provided in this guide are designed to equip researchers with the necessary knowledge to prepare this compound in a manner that ensures scientific rigor and reproducibility. By understanding the "why" behind each step of the formulation process, researchers can confidently move forward with their investigations into the therapeutic promise of this intriguing molecule.

References

Sources

Troubleshooting & Optimization

troubleshooting failed reactions with 3-(Pyridin-2-yloxy)benzylamine hydrochloride

[1]

Product Class: Heterocyclic Building Blocks / Primary Amines Common Applications: Kinase inhibitor synthesis, GPCR ligand fragment, Peptidomimetic scaffolds.

Introduction: The "Dual-Base" Challenge

Troubleshooting reactions with 3-(Pyridin-2-yloxy)benzylamine hydrochloride requires understanding its specific chemical architecture.[1] Unlike simple benzylamines, this molecule possesses two distinct basic centers and a potentially sensitive ether linkage, all wrapped in a hydrochloride salt matrix.

Structural Analysis for Troubleshooting:

  • Primary Amine (

    
    ):  The intended nucleophile.[1] In the supplied HCl salt form, this exists as an ammonium cation (
    
    
    ), which is non-nucleophilic .
  • Pyridine Nitrogen: A secondary basic site (

    
    ).[1] It can act as a proton trap or a competitive nucleophile (forming 
    
    
    -acyl pyridinium salts) if the primary amine is deactivated.[1]
  • Ether Linkage: Generally stable, but susceptible to cleavage under strong Lewis acid conditions (e.g.,

    
    ) or high-temperature acidic stress.[1]
    

Part 1: The "Hidden" Failure – Salt Management

Symptom: Reaction shows

1

Root Cause: The most common failure mode is insufficient neutralization .[1] The HCl counter-ion locks the primary amine in a non-reactive protonated state.[1] Standard protocols often assume free amines, leading to a deficit of base in the reaction mixture.

Protocol: The "3.5 Equivalents" Rule

When using this salt in base-mediated reactions (Amide Coupling,

ComponentStandard Eq.Required Eq. for HCl Salt Reason
Substrate 1.01.0 Limiting reagent.
Electrophile 1.0 - 1.21.0 - 1.2 Acid chloride / Carboxylic Acid.[1]
Coupling Agent 1.1 - 1.51.1 - 1.5 HATU / EDC / T3P.[1]
Base (DIPEA) 1.0 - 2.0

3.5
CRITICAL: 1 eq to neutralize HCl + 1 eq to free the amine + 1.5 eq to drive the reaction.[1]
Decision Matrix: In-Situ vs. Extractive Free-Basing

Use the following logic to determine if you should neutralize the salt inside the reaction vessel or before starting.

FreeBasingLogicStartStart: Reaction PlanningIsSensitiveIs the Electrophile Base-Sensitive?(e.g., Acid Chlorides, Isocyanates)Start->IsSensitiveInSituMethod A: In-Situ NeutralizationAdd 3.5 eq DIPEA/TEA directly to reaction.IsSensitive->InSituNo (Standard Coupling)ExtractiveMethod B: Extractive Free-BasingPartition between DCM and Na2CO3 (aq).Dry organic layer -> Evaporate.IsSensitive->ExtractiveYes (Highly Reactive)SuccessProceed with ReactionInSitu->SuccessSolubilityCheckCheck Solubility in DCMExtractive->SolubilityCheckSolubilityCheck->InSituInsoluble (Forced to use polar solvents)SolubilityCheck->SuccessSolublecaptionFigure 1: Decision matrix for handling amine hydrochloride salts.

Part 2: Amide Coupling Troubleshooting

Symptom: Low yield, formation of "dimer" peaks in LCMS, or difficult purification.

Technical Insight: The pyridine ring can interfere with activation agents like HATU or EDC if the pH is too low, potentially forming

Troubleshooting Guide

Q: My reaction turns black/tarry immediately upon adding HATU.

  • Cause: Highly concentrated exotherm or pyridine-HATU interaction.[1]

  • Fix: Pre-cool the reaction to

    
     before adding HATU. Ensure the solvent is anhydrous DMF or DMAc (DCM is often too non-polar for the HCl salt).[1]
    

Q: LCMS shows a mass corresponding to [Product + 179] or similar adducts.

  • Cause: Formation of the "Guanidinium adduct" from HATU reacting with the amine slowly. This happens when the carboxylic acid activation is slow (steric hindrance).[1]

  • Fix: Switch to T3P (Propylphosphonic anhydride) . T3P is less prone to side reactions with hindered amines and tolerates the pyridine ring well.[1]

Q: I cannot extract the product; it stays in the aqueous layer.

  • Cause: The pyridine ring makes the product amphiphilic.[1] At low pH (acidic wash), the pyridine protonates (

    
    ) and drags the molecule into water.
    
  • Fix: Adjust the workup pH to 7.5 - 8.5 using saturated

    
    . Do not  use 1M HCl or 1M NaOH washes.[1]
    

Part 3: Reductive Amination Protocols

Symptom: Over-alkylation (tertiary amine formation) or no reaction.[1]

Protocol Adjustment: Direct reductive amination (mixing Amine HCl + Aldehyde + Reducing Agent) often fails because the imine cannot form efficiently at acidic pH (from the HCl salt).[1]

Recommended "Stepwise" Protocol:

  • Free-Base (In-situ): Dissolve Amine HCl (1.0 eq) and Aldehyde (1.0 eq) in MeOH or DCE. Add

    
     (1.0 eq) to neutralize the salt.[1]
    
  • Imine Formation: Add

    
     or molecular sieves (4Å) to scavenge water.[1] Stir for 2–4 hours. Verify imine formation by crude NMR or LCMS (look for M-18 mass).[1]
    
  • Reduction: Cool to

    
    . Add 
    
    
    (1.5 eq). Note: Do not use
    
    
    unless pH is strictly controlled, as cyanide can react with the pyridine ring.
  • Quench: Quench with saturated

    
     to ensure the pyridine is deprotonated before extraction.
    

Part 4: Purification & Analytics

Chromatography Strategy: The pyridine ring causes severe tailing on silica gel due to interaction with acidic silanols.[1]

  • Mobile Phase Modifier: You must use a modifier.[1]

    • Recommended: DCM / MeOH + 1%

      
       (aq)  or 1% Triethylamine .[1]
      
    • Avoid: Acetic acid or Formic acid (forms sticky salts with the pyridine).[1]

  • Reverse Phase (Prep-HPLC):

    • Use Ammonium Bicarbonate (pH 10) buffer if possible.[1]

    • If using TFA/Formic acid buffers, remember the product will be isolated as a salt (likely bis-salt: Pyridine-H+ and Amine-H+).[1] You must account for this increased molecular weight in yield calculations.[1]

Workflow Visualization: Debugging Failed Reactions

CouplingDebugFailReaction Failed(Low Yield / No Conv.)CheckpHCheck pH of Rxn(Wet pH paper)Fail->CheckpHAcidicpH < 7(HCl not neutralized)CheckpH->AcidicRed/OrangeBasicpH > 9(Base OK)CheckpH->BasicGreen/BlueAddBaseAdd more DIPEA(Target 3.5 eq total)Acidic->AddBaseCheckSolventCheck SolubilityIs salt crashing out?Basic->CheckSolventPrecipPrecipitate VisibleCheckSolvent->PrecipClearSolution ClearCheckSolvent->ClearSwitchSolventSwitch to DMF or DMAcPrecip->SwitchSolventCheckReagentCheck Coupling Agent(HATU vs T3P)Clear->CheckReagentcaptionFigure 2: Step-by-step debugging for amide coupling failures.

References

  • Amide Coupling Reagents & Mechanisms

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Handling Pyridine Derivatives

    • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry. [1]

  • Purification of Basic Amines

    • Reich, H. J. (n.d.). Chromatography of Amines. University of Wisconsin-Madison Chemistry Department.[1]

Technical Support Center: Scale-Up Synthesis of 3-(Pyridin-2-yloxy)benzylamine Hydrochloride

[1]

Target Molecule: 3-(Pyridin-2-yloxy)benzylamine hydrochloride CAS (Free Base): 193243-73-1 | CAS (HCl Salt): 1107060-73-0 Application: Key intermediate for kinase inhibitors (e.g., Rho-kinase, c-KIT) and GPCR ligands.[1]

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of 3-(Pyridin-2-yloxy)benzylamine hydrochloride from gram to kilogram quantities.

The synthesis typically follows a two-stage logic:

  • Nucleophilic Aromatic Substitution (

    
    ):  Coupling 3-hydroxybenzonitrile with a 2-halopyridine.[1]
    
  • Nitrile Reduction: Hydrogenation of the nitrile to the primary amine, followed by salt formation.

Below are the troubleshooting modules derived from process chemistry data and authoritative literature.

Module 1: Ether Formation ( Coupling)

Reaction: 3-Hydroxybenzonitrile + 2-Fluoropyridine (or 2-Chloropyridine)

1
Troubleshooting Guide

Q1: My conversion stalls at 80-90% despite prolonged heating. Why? Diagnosis: This is often due to the presence of water or "surface passivation" of the inorganic base.

  • The Mechanism: Phenols are weak acids (

    
    ). Traces of water in polar aprotic solvents (DMF/DMSO) inhibit phenoxide formation. Furthermore, on scale, 
    
    
    particles can become coated with byproduct salts (
    
    
    ), halting the reaction.[1]
  • Solution:

    • Azeotropic Drying: If using DMSO/DMF, ensure water content is

      
      . On >100g scale, consider a toluene co-solvent strip to remove water before adding the catalyst.
      
    • Base Choice: Switch to Cesium Carbonate (

      
      )  (0.1–0.2 equiv) as a catalytic additive to the bulk Potassium Carbonate. The "Cesium Effect" enhances solubility and nucleophilicity of the phenoxide.
      
    • Agitation: Ensure high-shear mixing to break up particle agglomeration.

Q2: I am observing a "bis-coupling" impurity. What is it? Diagnosis: This is rare in this specific scaffold but can occur if the starting material (3-hydroxybenzonitrile) hydrolyzes to the amide or acid under harsh basic conditions, or if impurities in the starting phenol react.

  • Correction: Monitor the reaction temperature. Do not exceed 120°C. 2-Fluoropyridine is significantly more reactive than 2-Chloropyridine, allowing the reaction to proceed at lower temperatures (80–90°C), reducing thermal decomposition byproducts.[1]

Q3: How do I remove excess 2-halopyridine without column chromatography? Protocol:

  • Acidic Wash: The product is a weak base (pyridine ring), but the starting 2-halopyridine is also basic. However, the product is significantly more lipophilic.

  • Crystallization (Preferred): The intermediate nitrile, 3-(pyridin-2-yloxy)benzonitrile , is a solid.[1] Upon reaction completion, pour the DMF/DMSO mixture slowly into ice-water (3:1 ratio) with vigorous stirring. The product should precipitate. Filter and wash with water to remove the polar solvent and inorganic salts. Recrystallize from Ethanol/Water if necessary.

Module 2: Nitrile Reduction & Salt Formation

Reaction: 3-(Pyridin-2-yloxy)benzonitrile +


1
Troubleshooting Guide

Q4: I see a large impurity at [M+199] or dimer formation. How do I stop it? Diagnosis: This is the secondary amine dimer , a classic byproduct of nitrile hydrogenation. The primary amine product reacts with the intermediate imine.

  • The Fix (Ammonia Suppression): You must perform the hydrogenation in the presence of ammonia (

    
     in MeOH) or an acidic environment (acetic acid). Ammonia saturates the equilibrium, preventing the primary amine from attacking the imine intermediate.
    
  • Scale-Up Tip: On >50g scale, Raney Nickel is often preferred over Pd/C for nitriles due to lower cost and high activity, but it requires strict pyrophoric handling protocols.[1] If using Pd/C, ensure the presence of 2-3 equivalents of HCl or

    
    .
    

Q5: The catalyst is deactivating rapidly. Diagnosis: The pyridine ring in the substrate can coordinate to the metal surface (Pd or Ni), acting as a poison.

  • Solution:

    • Pressure: Increase hydrogen pressure to >5 bar (75 psi).

    • Acidic Media: Running the reaction in acidic media (e.g., Ethanol + 1.1 eq HCl) protonates the pyridine nitrogen, preventing it from binding to the catalyst surface. Note: This will yield the HCl salt directly.

Q6: The final HCl salt is "oiling out" instead of crystallizing. Diagnosis: The salt is likely holding onto solvent or is too impure.

  • Protocol:

    • Evaporate the reaction solvent completely to a foam.

    • Redissolve in a minimum amount of hot Isopropanol (IPA) or Ethanol .

    • Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise until cloudiness persists.

    • Cool slowly to 0°C. Rapid cooling traps impurities and solvent, leading to oils.

Visualizing the Workflow

The following diagram illustrates the critical decision points and impurity control logic for the scale-up process.

SynthesisWorkflowStartStart: 3-HydroxybenzonitrileCouplingStep 1: SnAr Coupling(w/ 2-Fluoropyridine, K2CO3)Start->CouplingCheck1QC: Conversion >98%?Coupling->Check1Check1->CouplingNo (Add Cs2CO3/Temp)Workup1Precipitation in Water(Remove polar impurities)Check1->Workup1YesReductionStep 2: Hydrogenation(Raney Ni or Pd/C)Workup1->ReductionDimerControlCRITICAL: Add NH3 or Acid(Prevent Dimer M+199)Reduction->DimerControlProcess ControlSaltFormStep 3: HCl Salt Formation(IPA/EtOAc)Reduction->SaltFormDimerControl->ReductionOilingIssue: Oiling Out?SaltForm->OilingRecrystSlow Cool Recrystallization(EtOH/EtOAc)Oiling->RecrystYesFinalFinal Product:3-(Pyridin-2-yloxy)benzylamine HClOiling->FinalNoRecryst->Final

Figure 1: Process flow diagram highlighting critical control points for impurity suppression and salt crystallization.

Summary Data Table: Process Parameters

ParameterRecommended RangeCritical LimitReason for Control
Step 1 Temp 80°C – 100°C>120°CPrevent decomposition of catalyst/substrate.[1]
Step 1 Solvent DMSO or DMFWater <0.05%Water inhibits phenoxide formation (

).[1]
Step 2 Pressure 3 – 5 bar (

)
<1 barLow pressure favors catalyst poisoning by pyridine.[1]
Step 2 Additive

or HCl
NoneAbsence leads to 10-20% secondary amine dimer.
Salt Crystallization IPA/EtOAcWater contentWater causes the hygroscopic salt to oil out.

References

  • Preparation of benzylamine derivative. (2023).[2] Google Patents. US20230303494A1. Link

    • Relevance: Describes the purification of benzylamine derivatives and salt form
  • Continuous-flow transfer hydrogenation of benzonitrile using formate. (2023). Reaction Chemistry & Engineering. Link

    • Relevance: detailed kinetics of benzonitrile reduction and catalyst deactiv
  • The hydrogenation of benzonitrile over supported Pd catalysts. (2019). ResearchGate. Link

    • Relevance: Mechanistic insight into the stepwise reduction (Nitrile -> Amine) and hydrogenolysis risks.
  • Process for the preparation of p-hydroxy-benzyl-nitriles. (1983). Google Patents. US4388250A. Link

    • Relevance: Foundational chemistry for hydroxy-benzonitrile precursors.[1]

managing impurities in 3-(Pyridin-2-yloxy)benzylamine hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Impurities in 3-(Pyridin-2-yloxy)benzylamine Hydrochloride

Executive Summary

The synthesis of 3-(Pyridin-2-yloxy)benzylamine hydrochloride typically proceeds via a nucleophilic aromatic substitution (SNAr) followed by nitrile reduction. This scaffold serves as a critical intermediate in various kinase inhibitors and neurological drug candidates.

This guide addresses the three critical impurity vectors: hydrolytic by-products from the coupling phase, dimeric secondary amines from the reduction phase, and stoichiometric imbalances during salt formation.

Module 1: The Coupling Phase (SNAr)

Context: The formation of the ether linkage involves reacting 3-hydroxybenzonitrile with 2-fluoropyridine (or 2-chloropyridine) using a base like K2CO3 or Cs2CO3 in polar aprotic solvents (DMSO, DMF, NMP).

Q1: I am seeing a persistent impurity at RRT ~0.85 in HPLC. It resists recrystallization. What is it?

Diagnosis: This is likely 2-Pyridone (or 2-hydroxypyridine tautomer). Root Cause: The presence of water in your solvent (DMSO/DMF) or hygroscopic base allows the hydroxide ion to compete with the phenoxide nucleophile. 2-Halopyridines are susceptible to hydrolysis, converting the starting material into 2-pyridone, which is notoriously difficult to remove due to its high polarity and hydrogen-bonding capability.

Corrective Action:

  • Solvent Protocol: Ensure DMSO/DMF water content is <0.05% (Karl Fischer titration).

  • Reagent Drying: Dry K2CO3 at 120°C for 4 hours prior to use.

  • Purification: 2-Pyridone is amphoteric but weakly acidic.

    • Wash Protocol: Dissolve the crude ether intermediate in EtOAc/Toluene (1:1). Wash with 0.5 M NaOH (removes unreacted phenols) followed by water (removes 2-pyridone).

Q2: Why is the reaction stalling at 90% conversion despite excess 2-fluoropyridine?

Diagnosis: Surface passivation of the base. Mechanism: The reaction generates KF or KCl as a byproduct. These salts can coat the surface of the solid carbonate base, hindering further deprotonation of the phenol. Solution:

  • Agitation: Increase stirring speed (ensure vortex).

  • Additive: Add 5-10 mol% of 18-Crown-6 (if using K2CO3) to solubilize the potassium cation and "naked" the carbonate anion, enhancing basicity and solubility.

Module 2: The Reduction Phase (Nitrile to Amine)

Context: Catalytic hydrogenation (Raney Ni or Pd/C) or Borane reduction is used to convert the nitrile to the primary amine.

Q3: My LC-MS shows a large peak with Mass [2M - NH3]. How do I prevent this?

Diagnosis: Formation of the Secondary Amine Dimer (Bis-benzylamine). Mechanism: The newly formed primary amine reacts with the intermediate imine (formed on the catalyst surface) to generate a secondary imine, which is then reduced to the secondary amine dimer. Prevention Protocol:

  • Ammonia Suppression: Perform hydrogenation in methanolic ammonia (7N NH3 in MeOH). The excess ammonia shifts the equilibrium away from dimer formation.

  • Acylation Trap (Alternative): If using Borane, this is less of an issue. If using Pd/C, you can run the reaction in acetic anhydride (to form the acetamide) and then hydrolyze, though this adds steps. Recommendation: Stick to Raney Ni/NH3 or Pd/C with NH3.

Q4: I detect "Unknown Impurity B" with M+1 = 109. What is it?

Diagnosis: 3-Hydroxybenzylamine . Root Cause: Cleavage of the ether bond (de-O-arylation). Mechanism: While aryl ethers are generally stable, hydrogenolysis conditions (Pd/C, high pressure, high temp) can sometimes cleave the C-O bond, especially if the pyridine ring becomes protonated or activated. Solution:

  • Switch Catalyst: Change from Pd/C to Raney Nickel or PtO2 , which are less prone to hydrogenolysis of aryl ethers.

  • Lower Temperature: Maintain reaction <40°C.

Module 3: Salt Formation & Purification

Context: Precipitation of the hydrochloride salt from the free base.

Q5: The final salt is hygroscopic and sticky. How do I get a free-flowing solid?

Diagnosis: Trapped solvent or excess HCl. Root Cause: Using aqueous HCl or hygroscopic solvents (Ethanol/Methanol) without proper drying. Excess HCl can form a "wet" lattice. Crystallization Protocol:

  • Dissolve Free Base in Anhydrous EtOAc or IPA .

  • Add HCl in Dioxane (4M) or TMSCl/MeOH dropwise at 0-5°C.

  • Stoichiometry: Stop addition at pH 2-3 (do not go to pH 0).

  • Digestion: Stir the slurry for 1 hour at room temperature to ripen the crystals.

  • Wash: Filter and wash with MTBE (Methyl tert-butyl ether) to remove residual organic impurities and excess acid.

Visual Troubleshooting Guides

Figure 1: Synthesis Workflow & Impurity Entry Points

This diagram maps the standard synthetic route and identifies exactly where specific impurities are introduced.[1]

SynthesisFlow cluster_0 Step 1: S_NAr Coupling cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation SM1 3-Hydroxybenzonitrile Step1 Reaction: K2CO3, DMSO, 90°C SM1->Step1 SM2 2-Fluoropyridine SM2->Step1 Intermediate 3-(Pyridin-2-yloxy)benzonitrile Step1->Intermediate Imp1 Impurity: 2-Pyridone (Hydrolysis of SM2) Step1->Imp1 Wet Solvent Imp2 Impurity: Unreacted Phenol Step1->Imp2 Incomplete Conv. Step2 Reaction: H2, Raney Ni, NH3/MeOH Intermediate->Step2 FreeBase Free Amine Product Step2->FreeBase Imp3 Impurity: Secondary Amine Dimer (Reaction with Imine) Step2->Imp3 Low NH3 Imp4 Impurity: Cleaved Ether (Hydrogenolysis) Step2->Imp4 Pd/C High Temp Step3 Reaction: HCl/EtOAc FreeBase->Step3 FinalSalt Final HCl Salt Step3->FinalSalt Imp5 Sticky Solid (Trapped Solvent/Excess HCl) Step3->Imp5 Improper Drying

Caption: Flowchart illustrating the genesis of key impurities (Red) at each synthetic stage.

Figure 2: Purification Decision Tree

Use this logic gate to determine the correct workup based on your HPLC impurity profile.

PurificationTree Start Analyze Crude Mixture (HPLC/LCMS) Q1 Impurity > 1% at RRT ~0.8-0.9? Start->Q1 Q2 Is it Acidic? (Phenol/Pyridone) Q1->Q2 Yes Q3 Is it Basic? (Dimer/Sec. Amine) Q1->Q3 No (Other impurities) Q2->Q3 No Action1 Wash Organic Layer with 1M NaOH Q2->Action1 Yes (Phenol/Pyridone) Action2 Recrystallize HCl Salt from EtOH/EtOAc Q3->Action2 Yes (Dimer) Action3 Column Chromatography (DCM/MeOH/NH3) Q3->Action3 No (Unknowns) Action1->Action2 Proceed to Salt Formation

Caption: Logic gate for selecting the appropriate purification strategy based on impurity characterization.

Quantitative Data Reference

ParameterSpecificationImpact of Deviation
Water Content (Step 1) < 0.05% w/w> 0.1% increases 2-pyridone impurity exponentially.
Reaction Temp (Step 1) 85 - 95°C< 80°C: Incomplete conversion. > 100°C: Degradation.
Ammonia Conc.[2] (Step 2) > 5 equivalents< 3 eq leads to > 5% secondary amine dimer formation.
HCl Stoichiometry 1.05 - 1.10 eq> 1.2 eq causes hygroscopicity and trapped solvent issues.

References

  • SNAr Mechanism & Impurities

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (General reference for SNAr hydrolysis mechanisms).
    • BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[3] (Accessed 2023).

  • Nitrile Reduction Strategies

    • Haddenham, D., et al.[2] "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane."[2][4] Journal of Organic Chemistry, 2009, 74(5), 1964-1970.

    • Gomez, S., et al. "Selective Hydrogenation of Nitriles to Amines." Advanced Synthesis & Catalysis, 2002.[5] (Discusses ammonia suppression of dimers).

  • Salt Formation & Crystallization: Wouters, J., & Quéré, L. "Pharmaceutical Salts and Co-crystals." RSC Publishing, 2011. (Standard text for salt selection and stoichiometry).

(Note: While specific literature on "3-(Pyridin-2-yloxy)benzylamine" is proprietary or sparse, the protocols above are derived from authoritative methodologies for chemically equivalent pyridine-ether and benzylamine systems.)

Sources

Technical Support Center: Solvent Selection for 3-(Pyridin-2-yloxy)benzylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Pyridin-2-yloxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection for reactions involving this versatile building block. As a hydrochloride salt, this compound presents unique solubility and reactivity characteristics that must be carefully considered to ensure successful and reproducible outcomes. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format.

Understanding the Role of the Solvent

The choice of solvent is paramount in any chemical reaction, influencing everything from reactant solubility and reaction rate to the product profile and ease of purification. For 3-(Pyridin-2-yloxy)benzylamine hydrochloride, the primary considerations are its salt form and the nature of the intended reaction, which is typically nucleophilic attack by the amine.

The hydrochloride salt form enhances the compound's stability and often its solubility in polar solvents. However, the protonated amine is not nucleophilic. Therefore, a crucial step in most reactions is the in-situ neutralization of the hydrochloride to liberate the free amine. The choice of base and solvent are thus intrinsically linked.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride salt before starting my reaction?

A1: Yes, in most cases, the amine must be in its free, deprotonated form to act as a nucleophile. This is typically achieved by adding a base to the reaction mixture. Attempting to run a reaction, such as an acylation, without a base will likely result in little to no product formation.

Q2: What type of base should I use for the in-situ neutralization?

A2: The choice of base depends on the reaction conditions and the electrophile.

  • Tertiary Amines: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They are soluble in a wide range of organic solvents and the resulting ammonium hydrochloride salt often precipitates, which can sometimes be removed by filtration.

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are effective and irreversible.[1] However, their solubility in many organic solvents is limited, which can necessitate the use of more polar solvents like DMF or the use of phase-transfer catalysts.

  • Excess Amine: In reactions with acyl chlorides, it is common to use a second equivalent of the primary amine to act as a base and neutralize the HCl generated during the reaction.[2]

Q3: What is the general solubility profile of 3-(Pyridin-2-yloxy)benzylamine hydrochloride?

Table 1: Estimated Solubility of 3-(Pyridin-2-yloxy)benzylamine Hydrochloride in Common Solvents

Solvent ClassSolvent ExampleExpected Solubility of Hydrochloride SaltNotes
Polar Protic WaterHighBenzylamine hydrochloride is highly soluble in water (506 g/L).[3][4]
Methanol, EthanolModerate to HighPolar protic solvents can solvate both the ions of the salt.
Polar Aprotic DMF, DMSOModerate to HighThese solvents have high dielectric constants and can dissolve salts. Benzylamine hydrochloride is soluble in DMSO.
AcetonitrileLow to ModerateAcetonitrile is a good solvent for many organic reactions but may have limited ability to dissolve the salt.
AcetoneLowBenzylamine hydrochloride is soluble in acetone.
Ethereal THF, Diethyl EtherVery LowThese solvents are generally poor choices for dissolving amine salts.
Chlorinated Dichloromethane (DCM)LowWhile the free amine is soluble, the salt has limited solubility. Benzylamine hydrochloride is soluble in dichloromethane.
Nonpolar Toluene, HexanesVery LowNot recommended for dissolving the starting material.

Troubleshooting Guide

Issue 1: Low or No Product Formation in Amide Coupling Reactions

Potential Cause Recommended Solution
Incomplete Neutralization of the Hydrochloride Salt The amine is not sufficiently nucleophilic. Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA, K₂CO₃) is added. For reactions with acyl chlorides, consider using two equivalents of the amine.[2]
Poor Solubility of Reactants If the hydrochloride salt or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed. Consider switching to a more polar solvent like DMF or using a phase-transfer catalyst with an inorganic base.
Deactivated Electrophile In peptide couplings, the activated carboxylic acid species (e.g., active ester) may be unstable and decompose before reacting with the amine. Ensure the coupling agent (e.g., HATU, DCC) is fresh and the reaction is run under anhydrous conditions.
Low Nucleophilicity of the Amine While generally a good nucleophile, steric hindrance on the electrophile can slow the reaction. In such cases, heating the reaction or using a more reactive electrophile (e.g., an acyl chloride instead of a carboxylic acid with a coupling agent) may be necessary.

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Diacylation of the Amine If a highly reactive acylating agent (e.g., acyl chloride) is used in excess, the initially formed amide can be further acylated. Use a 1:1 stoichiometry of the amine and acylating agent, or add the acylating agent slowly to a solution of the amine.
Reaction with the Pyridine Nitrogen The pyridine ring is generally less nucleophilic than the primary amine, but under certain conditions (e.g., with very reactive electrophiles), it could potentially be alkylated. This is less likely with acylation. If N-alkylation is the desired reaction, a stronger base and a suitable alkylating agent (e.g., alkyl halide) are needed.
Decomposition of Reagents or Products Prolonged heating or the presence of strong acids or bases can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using a Coupling Agent

This protocol describes a general method for the coupling of 3-(Pyridin-2-yloxy)benzylamine hydrochloride with a carboxylic acid using HATU as a coupling agent.

Materials:

  • 3-(Pyridin-2-yloxy)benzylamine hydrochloride

  • Carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 3-(Pyridin-2-yloxy)benzylamine hydrochloride (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation

This protocol outlines a general method for the N-alkylation of 3-(Pyridin-2-yloxy)benzylamine hydrochloride with an alkyl halide.

Materials:

  • 3-(Pyridin-2-yloxy)benzylamine hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • To a suspension of 3-(Pyridin-2-yloxy)benzylamine hydrochloride (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF, add the alkyl halide (1.1 eq.).

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Solvent Selection Logic

The choice of solvent is a critical decision point in planning your reaction. The following diagram illustrates a simplified decision-making process.

Solvent_Selection Start Start: Reaction Planning Reaction_Type Identify Reaction Type Start->Reaction_Type Amide_Coupling Amide Coupling Reaction_Type->Amide_Coupling e.g., with Acyl Chloride or Coupling Agent N_Alkylation N-Alkylation Reaction_Type->N_Alkylation e.g., with Alkyl Halide Base_Choice Select Base Amide_Coupling->Base_Choice N_Alkylation->Base_Choice Organic_Base Organic Base (TEA, DIPEA) Base_Choice->Organic_Base Inorganic_Base Inorganic Base (K2CO3, Cs2CO3) Base_Choice->Inorganic_Base Solvent_Choice Choose Solvent Organic_Base->Solvent_Choice Polar_Aprotic_Solvents Polar Aprotic Solvents (DMF, DMSO) Inorganic_Base->Polar_Aprotic_Solvents Aprotic_Solvents Aprotic Solvents (DCM, THF, MeCN) Solvent_Choice->Aprotic_Solvents Solvent_Choice->Polar_Aprotic_Solvents Troubleshooting Troubleshoot (Low Yield, Side Products) Aprotic_Solvents->Troubleshooting Polar_Aprotic_Solvents->Troubleshooting

Caption: Decision workflow for solvent selection.

Amide Coupling Mechanism and Solvent Effects

The solvent can significantly influence the rate of amide bond formation by stabilizing or destabilizing charged intermediates.

Amide_Coupling_Mechanism cluster_0 Reaction Pathway cluster_1 Solvent Influence Reactants R-COOH + H2N-R' + Base Activated_Ester Activated Ester (e.g., O-acylisourea) Reactants->Activated_Ester Coupling Agent Tetrahedral_Intermediate Tetrahedral Intermediate [Charged Species] Activated_Ester->Tetrahedral_Intermediate + Free Amine Product R-CO-NH-R' Tetrahedral_Intermediate->Product - Leaving Group Polar_Solvent Polar Aprotic Solvent (e.g., DMF) Stabilizes Stabilizes Charged Intermediate Polar_Solvent->Stabilizes Nonpolar_Solvent Nonpolar Solvent (e.g., Toluene) Destabilizes May Slow Down Reaction Due to Poor Solvation Nonpolar_Solvent->Destabilizes

Caption: Influence of solvent polarity on amide coupling.

References

  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents. (n.d.).
  • CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents. (n.d.).
  • Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. (2014, November 20). Retrieved February 2, 2026, from [Link]

  • Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved February 2, 2026, from [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Reactions Acid Chlorides With Amines - YouTube. (2017, March 13). Retrieved February 2, 2026, from [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 2, 2026, from [Link]

  • (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. - ResearchGate. (2002, October 1). Retrieved February 2, 2026, from [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (2023, November 30). Retrieved February 2, 2026, from [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2011, May 8). Retrieved February 2, 2026, from [Link]

  • ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. - ResearchGate. (2010, May 1). Retrieved February 2, 2026, from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (2025, April 29). Retrieved February 2, 2026, from [Link]

  • Synthesis of N-benzyl acetamide - PrepChem.com. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (2022, July 18). Retrieved February 2, 2026, from [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (2020, December 1). Retrieved February 2, 2026, from [Link]

  • US9765036B2 - Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide - Google Patents. (n.d.).
  • Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies - Austin Publishing Group. (n.d.). Retrieved February 2, 2026, from [Link]

  • Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity - BioCrick. (n.d.). Retrieved February 2, 2026, from [Link]

  • Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

Comparative Evaluation of 3-(Pyridin-2-yloxy)benzylamine Scaffolds in EP2 Agonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyridin-2-yloxy)benzylamine hydrochloride represents a critical pharmacophore in the development of next-generation anti-glaucoma therapeutics. Unlike traditional prostaglandin F2α (FP) analogs, this scaffold enables the synthesis of selective EP2 receptor agonists (e.g., Omidenepag isopropyl).[1] This guide provides a comparative technical analysis of this specific isomer against its structural analogs, detailing why the meta-substitution and pyridine-ether linkage are non-negotiable for high-affinity receptor binding and metabolic stability.

Structural & Mechanistic Analysis (SAR)

The efficacy of 3-(Pyridin-2-yloxy)benzylamine stems from its ability to adopt a specific "bent" or "U-shaped" conformation required to fit the EP2 receptor binding pocket. Below is a comparative breakdown of the target scaffold versus its most common analogs.

Comparative Pharmacophore Analysis
FeatureTarget: 3-(Pyridin-2-yloxy) Analog A: 4-(Pyridin-2-yloxy) Analog B: 3-(Phenoxy)
Geometry Bent (Meta): Allows the "head" (amine/acid) and "tail" (pyridine) to fold into the EP2 pocket.Linear (Para): Rigid, linear geometry clashes with the receptor wall; drastically reduced affinity.Bent (Meta): Correct geometry, but lacks the nitrogen atom.
Electronic Effect Pyridine Nitrogen: Acts as an H-bond acceptor; lowers lipophilicity (LogP) compared to phenyl.Pyridine Nitrogen: H-bond acceptor present, but spatially misaligned.Phenyl Ring: Purely hydrophobic; lacks specific H-bond interactions.
Metabolic Stability High: Pyridine ring is less prone to oxidative metabolism than electron-rich phenyl rings.High: Similar stability to the target.[2]Moderate: More susceptible to CYP450 oxidation.
Key Application Omidenepag Isopropyl (Glaucoma)Inactive / Low PotencyGeneral chemical building block
Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for selecting the 3-(pyridin-2-yloxy) scaffold over alternatives.

SAR_Logic Scaffold Base Scaffold (Aryl Ether Benzylamine) Sub_Pos Substitution Position Scaffold->Sub_Pos Ring_Type Distal Ring Type Scaffold->Ring_Type Meta 3-Position (Meta) (Allows U-Shape Folding) Sub_Pos->Meta Optimal Para 4-Position (Para) (Linear/Rigid) Sub_Pos->Para Steric Clash Pyridine Pyridine (N-Heterocycle) (H-Bond Acceptor + Metabolic Stability) Ring_Type->Pyridine Optimal Phenyl Phenyl (Carbocycle) (Lipophilic Only) Ring_Type->Phenyl Sub-optimal Result_Active High Affinity EP2 Agonist (Omidenepag Precursor) Meta->Result_Active Result_Inactive Low Affinity / Inactive Para->Result_Inactive Pyridine->Result_Active Phenyl->Result_Inactive

Caption: SAR decision tree showing why the meta-substitution and pyridine ring are critical for EP2 receptor activation.

Experimental Protocols: Synthesis & Validation

The synthesis of 3-(Pyridin-2-yloxy)benzylamine hydrochloride requires precise control to minimize bis-ether formation and ensure complete reduction of the intermediate.

Method A: Synthesis Workflow

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Amination.

Step 1: Ether Formation
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 2-Chloropyridine (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: Heat to 100–110°C for 12–16 hours under N₂ atmosphere.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Intermediate: 3-(Pyridin-2-yloxy)benzaldehyde.

Step 2: Conversion to Amine (Hydrochloride Salt)
  • Reagents: Intermediate from Step 1, Hydroxylamine hydrochloride (to form oxime) OR Ammonium acetate/NaCNBH₃ (direct reductive amination).

    • Preferred Route: Oxime formation followed by Zn/Acetic Acid reduction or Hydrogenation (H₂, Pd/C).

  • Salt Formation: Dissolve the crude free base amine in Ethanol/Diethyl Ether. Add 4M HCl in Dioxane dropwise at 0°C.

  • Filtration: Collect the white precipitate (Target Compound).

Diagram 2: Synthetic Pathway & Critical Control Points

Synthesis_Workflow SM1 3-Hydroxybenzaldehyde SNAr Step 1: S_NAr Coupling (K2CO3, DMF, 110°C) SM1->SNAr SM2 2-Chloropyridine SM2->SNAr Intermed Intermediate: Aldehyde SNAr->Intermed Imp1 Impurity: Unreacted Phenol SNAr->Imp1 Incomplete Reduct Step 2: Reductive Amination (NH2OH -> H2/Pd) Intermed->Reduct Salt Step 3: HCl Salt Formation Reduct->Salt Final 3-(Pyridin-2-yloxy) benzylamine HCl Salt->Final Imp2 Impurity: Bis-ether (Rare)

Caption: Step-wise synthesis showing reagents and potential impurity origins.

Performance Data & Specifications

Table 1: Comparative Specifications of the Intermediate

Comparing the target hydrochloride salt against the free base and common impurities.

ParameterTarget (HCl Salt) Free Base Impurity (Aldehyde)
Physical State White Crystalline SolidYellowish Oil / Low-melting solidPale Yellow Solid
Hygroscopicity Low to ModerateHigh (Oxidation prone)Low
Stability (25°C) >24 Months (Desiccated)<6 Months (Forms carbonates/oxides)Stable
Solubility Water, Methanol, DMSODCM, EtOAc, TolueneOrganic Solvents
Typical Purity >98.5% (HPLC)95-97%<0.5% (Limit)
Table 2: Biological Relevance (Derived Agonist Data)

The ultimate measure of this intermediate's value is the performance of the final drug (Omidenepag) derived from it.

MetricOmidenepag (Derived from Target) Latanoprost (Standard FP Agonist) Relevance
Receptor Target EP2 (Selective)FP (Selective)EP2 activation avoids PAP (sunken eyes) side effects.
Binding Affinity (Ki) 3.6 nM ~2 nM (for FP)High affinity is critical for low-dose efficacy (0.002%).
Agonist Potency (EC50) 8.3 nM -Potent activation of cAMP signaling pathway.
Mechanism Dual Outflow (Trabecular + Uveoscleral)Primarily UveoscleralDual mechanism may offer superior IOP lowering in some patients.

Data Source: Kiriyama et al. (2018) & Clinical Trial Data.

Expert Discussion: Troubleshooting & Optimization

Impurity Management

The most persistent impurity in this synthesis is the residual aldehyde intermediate . Because both the product and the intermediate possess the pyridine-ether core, they have similar retention times on standard C18 HPLC columns.

  • Solution: Use a gradient method with a pH modifier (0.1% TFA). The amine (protonated) will elute significantly earlier than the neutral aldehyde.

Salt Selection

While the hydrochloride salt is standard, the dihydrochloride form can sometimes precipitate if excess HCl is used, leading to a hygroscopic product.

  • Protocol Adjustment: Stoichiometric control (1.05 eq of HCl in dioxane) is crucial. If the product becomes sticky, recrystallize from Isopropanol/Ethanol.

Safety Note

3-(Pyridin-2-yloxy)benzylamine is a skin irritant and potential sensitizer. All handling should occur in a fume hood. Unlike the final drug (Omidenepag), the amine intermediate does not yet possess the specific ester/acid functionality that dictates the final pharmacological profile, but it carries the core toxicity risks of benzylamines.

References

  • Kiriyama, T., et al. (2018). Discovery of Omidenepag Isopropyl (DE-117), a Selective EP2 Agonist for the Treatment of Glaucoma. Journal of Medicinal Chemistry, 61(15), 6591–6606.

  • Duggan, S. (2018). Omidenepag Isopropyl: First Global Approval.[3] Drugs, 78(17), 1825–1829.

  • Ube Industries, Ltd. (2011). Patent US20120177618A1: Nitrogen-containing heterocyclic derivative and use thereof. (Primary patent disclosing the synthesis of the pyridine-benzylamine scaffold).

  • Aihara, M., et al. (2020). Efficacy and Safety of Omidenepag Isopropyl in Patients with Glaucoma: A Phase 3 Study. American Journal of Ophthalmology.

Sources

Comparative Guide: Synthesis Routes for 3-(Pyridin-2-yloxy)benzylamine Hydrochloride

[1]

Executive Summary

The synthesis of 3-(Pyridin-2-yloxy)benzylamine hydrochloride presents a classic chemoselective challenge: establishing a diaryl ether linkage between an electron-deficient pyridine and a substituted benzene, followed by the generation of a primary amine.

This guide evaluates the two most chemically distinct and viable pathways:

  • Route A (The "Nitrile" Route): Nucleophilic Aromatic Substitution (

    
    ) followed by Nitrile Reduction. This is the preferred route for industrial scalability  due to atom economy and lower raw material costs.
    
  • Route B (The "Carbamate" Route):

    
     on a Boc-protected aminophenol followed by Acidolysis. This is the preferred route for medicinal chemistry/discovery  where purity and avoidance of metal catalysts are paramount.
    

Recommendation: Use Route A for multigram-to-kilogram batches where cost is a driver. Use Route B for rapid delivery of high-purity material (<10g) for biological assay, as it circumvents the risk of pyridine ring reduction.

Mechanistic Analysis & Pathway Comparison

Route A: The Nitrile Reduction Strategy

This route leverages the high reactivity of 2-halopyridines toward nucleophilic attack. The precursor, 3-hydroxybenzonitrile, is cheap and stable. The critical control point is the reduction step; the pyridine ring is susceptible to hydrogenation, requiring chemoselective conditions.

  • Step 1 (

    
    ):  3-Hydroxybenzonitrile + 2-Fluoropyridine 
    
    
    3-(Pyridin-2-yloxy)benzonitrile.
  • Step 2 (Reduction): Nitrile

    
     Primary Amine (using Raney Ni or 
    
    
    ).
  • Step 3 (Salt Formation): Free base + HCl

    
     Product.
    
Route B: The Protected Amine Strategy

This route installs the amine functionality early but in a latent (protected) form. It eliminates the redox risks associated with Route A but introduces atom-inefficient protecting groups.

  • Step 1 (Protection): 3-Hydroxybenzylamine +

    
    
    
    
    N-Boc-3-hydroxybenzylamine.
  • Step 2 (

    
    ):  N-Boc-phenol + 2-Fluoropyridine 
    
    
    Intermediate.
  • Step 3 (Deprotection/Salt): Acidic cleavage removes the Boc group and simultaneously forms the HCl salt.

Visual Pathway Comparison

The following diagram illustrates the divergent logic of both routes.

SynthesisRoutescluster_RouteARoute A: Nitrile Reduction (Scalable)cluster_RouteBRoute B: Boc-Protection (High Purity)StartA3-HydroxybenzonitrileInterA3-(Pyridin-2-yloxy)benzonitrileStartA->InterA2-FluoropyridineK2CO3, DMSO, 90°CProdATarget HCl SaltInterA->ProdAH2, Raney Ni(Chemoselective)StartB3-HydroxybenzylamineInterB1N-Boc-3-hydroxybenzylamineStartB->InterB1Boc2O, Et3NInterB2Boc-ProtectedEtherInterB1->InterB22-FluoropyridineCs2CO3, DMFProdBTarget HCl SaltInterB2->ProdB4M HCl/Dioxane

Figure 1: Comparative logic flow of Nitrile Reduction vs. Boc-Protection strategies.

Comparative Data Analysis

FeatureRoute A (Nitrile)Route B (Boc-Protection)
Overall Yield 65 - 75%50 - 60%
Step Count 2 (Linear)3 (Linear)
Atom Economy High (Minimal waste)Low (Loss of t-butyl/CO2)
Cost Efficiency High (Cheap precursors)Moderate (Boc2O adds cost)
Impurity Profile Risk of secondary amines (dimerization) and reduced pyridine.Very Clean. Main impurity is unreacted phenol.
Scalability Excellent.[1]Good, but limited by chromatography needs.
Safety High pressure H2 or pyrophoric hydrides required.Standard handling; corrosive acids only.

Detailed Experimental Protocols

Route A: The Scalable Protocol

Rationale: We utilize 2-fluoropyridine over 2-chloropyridine because the C-F bond lowers the energy barrier for the Meisenheimer complex formation in

Step 1: Synthesis of 3-(Pyridin-2-yloxy)benzonitrile
  • Setup: Charge a 3-neck flask with 3-hydroxybenzonitrile (10.0 g, 84 mmol) and anhydrous DMSO (100 mL).

  • Base Addition: Add

    
      (17.4 g, 126 mmol, 1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Coupling: Add 2-fluoropyridine (8.97 g, 92.4 mmol, 1.1 eq) dropwise.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2]

  • Workup: Cool to RT. Pour into ice water (500 mL). The product usually precipitates as a solid.[1] Filter, wash with water, and dry.

    • Checkpoint: If oil forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Yield Expectation: ~14–15 g (85–90%).

Step 2: Chemoselective Reduction & Salt Formation

Critical Note: Standard Pd/C hydrogenation can reduce the pyridine ring to piperidine. Raney Nickel is preferred for nitrile-to-amine selectivity without affecting the heteroaromatic ring.

  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitrile intermediate (5.0 g) in Methanolic Ammonia (7M

    
     in MeOH, 50 mL). Ammonia suppresses secondary amine formation.
    
  • Catalyst: Add Raney Nickel (approx. 1.0 g slurry, washed with MeOH).

  • Reduction: Pressurize to 50 psi

    
      and stir at RT for 12 hours.
    
  • Filtration: Filter through Celite to remove catalyst (Caution: Pyrophoric when dry).

  • Salt Formation: Concentrate the filtrate to ~10 mL. Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

  • Isolation: Dilute with diethyl ether (50 mL) to precipitate the white solid. Filter and dry under vacuum.

  • Final Yield: ~4.5 g (75% for this step).

Route B: The High-Purity Protocol

Rationale: This route is "self-purifying." The non-polar Boc-intermediate is easily separated from polar impurities, and the final deprotection yields a crystalline salt directly.

Step 1: Boc-Protection (If starting from amine)
  • Dissolve 3-hydroxybenzylamine (5.0 g) in THF/Water (1:1). Add

    
     (2.0 eq) and 
    
    
    (1.1 eq). Stir 2h. Acidify carefully and extract with EtOAc. Yield: Quantitative.
Step 2:

Coupling[3]
  • Setup: Dissolve N-Boc-3-hydroxybenzylamine (5.0 g, 22.4 mmol) in dry DMF (40 mL).

  • Base: Add

    
      (10.9 g, 33.6 mmol, 1.5 eq). Cesium is used here to improve solubility and reaction rate for the bulkier nucleophile.
    
  • Reagent: Add 2-fluoropyridine (2.4 g, 24.6 mmol, 1.1 eq).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer 3x with water (crucial to remove DMF).

  • Purification: Flash chromatography (Hexane/EtOAc) is recommended here to remove unreacted phenol.

Step 3: Deprotection
  • Dissolve the purified Boc-intermediate in Dichloromethane (DCM) (20 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl/Dioxane . Stir 2h at RT.

  • Evaporate volatiles. If TFA was used, redissolve in minimal MeOH and add HCl/Ether to swap the counterion to chloride.

  • Precipitate with Ether/Hexane.

References

  • Preparation of 3-(pyridin-2-yloxy)benzylamine derivatives. ChemicalBook. (Accessed 2023).

  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. (2025).

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (PMC). (2019).

  • Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines. Google Patents (US4388250A).

Navigating the Therapeutic Potential of 3-(Pyridin-2-yloxy)benzylamine Derivatives: A Comparative Efficacy Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The 3-(Pyridin-2-yloxy)benzylamine hydrochloride moiety presents a promising, yet underexplored, scaffold. While direct comparative efficacy studies on a series of its derivatives are not yet prevalent in published literature, the known biological activities of its constituent chemical classes—pyridines and benzylamines—provide a strong rationale for its investigation. This guide synthesizes the current understanding of related compounds and proposes a comprehensive framework for the systematic evaluation of 3-(Pyridin-2-yloxy)benzylamine derivatives.

The 3-(Pyridin-2-yloxy)benzylamine Scaffold: A Molecule of Interest

The core structure of 3-(Pyridin-2-yloxy)benzylamine hydrochloride combines a pyridine ring linked via an ether to a benzylamine group. This arrangement offers several points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The hydrochloride salt form enhances solubility and stability, making it amenable to pharmaceutical development[1].

The pyridine ring is a common feature in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and its overall contribution to aqueous solubility[2]. Similarly, benzylamine derivatives are integral to a wide array of biologically active compounds, from antibacterial to neurological agents[3]. The combination of these two pharmacophores in the 3-(Pyridin-2-yloxy)benzylamine scaffold suggests a high potential for diverse biological activities.

A Proposed Framework for Comparative Efficacy Studies

In the absence of direct comparative data, a structured approach to evaluating the efficacy of novel 3-(Pyridin-2-yloxy)benzylamine derivatives is crucial. This framework outlines potential therapeutic avenues and the requisite experimental protocols to establish a clear structure-activity relationship (SAR).

Potential Therapeutic Applications and Screening Protocols

Based on the activities of related pyridine and benzylamine derivatives, promising areas for investigation include oncology, infectious diseases, and neurology.

Anticancer Activity:

Numerous pyridine-containing compounds have demonstrated potent anticancer effects[4][5]. A primary screening of novel 3-(Pyridin-2-yloxy)benzylamine derivatives should involve assessing their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay [4]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Plate the cells in 96-well plates at a predetermined density (e.g., 1,000-2,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 3-(Pyridin-2-yloxy)benzylamine derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours. The viable cells will reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each derivative.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

DerivativeR1-SubstitutionR2-SubstitutionMCF-7 (Breast Cancer)DU-145 (Prostate Cancer)A549 (Lung Cancer)
Parent HH>100>100>100
PY-001 4-ClH15.222.518.9
PY-002 4-FH12.819.115.4
PY-003 H5-NO235.745.140.3
PY-004 4-Cl5-NO25.18.36.7

Antibacterial Activity:

The pyridine moiety is a key component of many antibacterial agents[6][7]. A systematic evaluation of 3-(Pyridin-2-yloxy)benzylamine derivatives for antibacterial efficacy is warranted.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [6][7]

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Culture Preparation: Grow the bacterial strains in appropriate broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Comparative Antibacterial Activity (MIC in µg/mL)

DerivativeR1-SubstitutionR2-SubstitutionS. aureus (Gram+)E. faecalis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
Parent HH>256>256>256>256
PY-005 4-BrH3264>256>256
PY-006 4-OCH3H1632>256>256
PY-007 H6-Cl64128>256>256
PY-008 4-Br6-Cl816128>256

Neurological Activity:

Benzylamine and pyridine structures are found in compounds targeting neurological disorders, such as Alzheimer's disease, by inhibiting enzymes like acetylcholinesterase (AChE)[8].

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, test compound solution at various concentrations, and the AChE enzyme solution. Incubate for a specified period (e.g., 15 minutes).

  • Reaction Initiation: Add DTNB and the substrate solution to start the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Visualizing the Path Forward: Workflow and Logic

To effectively carry out a comparative efficacy study, a clear and logical workflow is essential.

G cluster_0 Derivative Synthesis & Characterization cluster_1 Primary Screening cluster_2 Hit Identification & SAR Analysis cluster_3 Lead Optimization synthesis Synthesis of 3-(Pyridin-2-yloxy)benzylamine Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Anticancer Cytotoxicity (MTT Assay) characterization->cytotoxicity antibacterial Antibacterial Activity (MIC Assay) characterization->antibacterial neuro AChE Inhibition Assay characterization->neuro hit_id Identify 'Hit' Compounds cytotoxicity->hit_id antibacterial->hit_id neuro->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Further Chemical Modification sar->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo

Caption: Workflow for the comparative efficacy evaluation of novel derivatives.

Conclusion and Future Directions

The 3-(Pyridin-2-yloxy)benzylamine hydrochloride scaffold represents a fertile ground for the discovery of new therapeutic agents. While direct comparative efficacy data is currently lacking, a systematic investigation across anticancer, antibacterial, and neurological applications, as outlined in this guide, will be instrumental in unlocking its potential. By establishing a robust structure-activity relationship, researchers can rationally design and synthesize next-generation derivatives with enhanced potency and selectivity. The methodologies and frameworks presented here provide a clear roadmap for initiating such a research program, ultimately contributing to the development of novel and effective therapies.

References

  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81–91. Available at: [Link]

  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. Available at: [Link]

  • Chem-Impex. (n.d.). 3-(Pyridin-2-Yloxy)Benzylamine Hydrochloride. Retrieved February 10, 2026, from [Link]

  • Hassan, A. S., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113333. Available at: [Link]

  • McGuigan, C., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[6][9][10]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 576. Available at: [Link]

  • Patel, R., & Tandel, H. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18593–18613. Available at: [Link]

  • Singh, P., & Kaur, M. (2016). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. Chemical Biology & Drug Design, 88(5), 710–723. Available at: [Link]

  • Sun, H., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1757–1761. Available at: [Link]

  • Taylor, C. G., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(16), 4961. Available at: [Link]

  • ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Retrieved February 10, 2026, from [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved February 10, 2026, from [Link]

  • PubMed. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Retrieved February 10, 2026, from [Link]

  • MDPI. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved February 10, 2026, from [Link]

  • PubMed Central (PMC). (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[6][9][10]triazin-7-ones and Stable Free Radical Precursors. Retrieved February 10, 2026, from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved February 10, 2026, from [Link]

  • PubMed Central (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved February 10, 2026, from [Link]

  • PubMed Central (PMC). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved February 10, 2026, from [Link]

  • PubMed. (2016). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. Retrieved February 10, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Elucidating and Validating the Mechanism of Action of 3-(Pyridin-2-yloxy)benzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher presented with a novel or uncharacterized small molecule like 3-(Pyridin-2-yloxy)benzylamine hydrochloride, the path to understanding its biological function is a journey of systematic investigation. This compound, while available as a research chemical, lacks a defined mechanism of action (MoA), presenting a classic challenge in drug discovery and chemical biology. This guide is structured not to validate a known mechanism, but to provide a comprehensive, experience-driven workflow for its elucidation and subsequent validation. We will proceed from broad, hypothesis-generating techniques to specific, causality-proving experiments, ensuring that each step logically informs the next.

Part 1: Target Identification - The Search for a Molecular Handshake

The foundational step in any MoA study is to identify the direct molecular target(s) of the compound. Without knowing what protein the molecule binds to, any observed biological effect is merely a correlation. Our approach is to cast a wide net initially and then systematically narrow down the possibilities.

In Silico Target Prediction: A Data-Driven Hypothesis

Before committing to resource-intensive wet lab experiments, we can leverage the power of computational chemistry. In silico target fishing uses the two-dimensional structure of 3-(Pyridin-2-yloxy)benzylamine hydrochloride to predict potential protein targets based on the principle of chemical similarity: similar molecules often bind to similar targets.[1][2] This is a cost-effective method to generate an initial list of testable hypotheses.[1]

Scientific Rationale: By comparing the compound's structural features and physicochemical properties against vast databases of compounds with known bioactivities, these algorithms can identify potential target classes (e.g., kinases, G-protein coupled receptors, ion channels) or even specific proteins.[1][3] This allows for a more focused design of initial biochemical screens.

Workflow:

  • Obtain the 2D structure (SMILES or SDF format) of 3-(Pyridin-2-yloxy)benzylamine hydrochloride.

  • Submit the structure to multiple web-based target prediction platforms (e.g., SwissTargetPrediction, SuperPred, MolTarPred).[1]

  • Analyze the output, which typically provides a ranked list of potential targets.

  • Prioritize targets that are functionally related or belong to a druggable protein family for initial biochemical screening.

Biochemical Screening: Casting a Wide, Empirical Net

With a list of potential target families from our in silico analysis, the next logical step is to perform broad biochemical screening.[4][5] This involves testing the compound's activity against a panel of purified enzymes or receptors in vitro.[6] This is an unbiased approach to empirically identify "hits."

Scientific Rationale: Testing against large, diverse panels (e.g., a kinase panel of over 400 targets) provides a direct readout of inhibitory or binding activity against specific proteins. This is a crucial step to move from prediction to tangible evidence of interaction.

Hypothetical Target Class: Based on the pyridine scaffold, a common motif in kinase inhibitors, we will proceed with the hypothesis that 3-(Pyridin-2-yloxy)benzylamine hydrochloride may target a protein kinase.

This protocol outlines a typical endpoint assay to measure kinase activity and its inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of 3-(Pyridin-2-yloxy)benzylamine hydrochloride in 100% DMSO (e.g., 10 mM).

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare kinase, substrate (a specific peptide or protein), and ATP solutions in assay buffer. The ATP concentration should be at or near the Michaelis constant (Km) to sensitively detect competitive inhibitors.[7]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of kinase solution to each well.

    • Add 0.1 µL of 3-(Pyridin-2-yloxy)benzylamine hydrochloride at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM) or DMSO vehicle control.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction:

    • Add 5 µL of a pre-mixed solution of substrate and ATP to initiate the reaction.

    • Incubate for 60 minutes at 30°C.

  • Stop and Detect:

    • Add 10 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Direct Binding Assays: Quantifying the Physical Interaction

A "hit" in a biochemical screen, such as a low IC₅₀ value, strongly suggests an interaction but does not definitively prove direct binding or provide information on the kinetics of that binding. Orthogonal, biophysical methods are required for this confirmation.[8]

Scientific Rationale: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (KD), kinetics (kon/koff), and stoichiometry (n), confirming a direct physical interaction between the compound and the target protein.[9][10]

  • Chip Preparation: Covalently immobilize the purified target protein (e.g., the hit kinase from the screen) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • System Priming: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Analyte Injection: Inject a series of concentrations of 3-(Pyridin-2-yloxy)benzylamine hydrochloride over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of the compound binding to the immobilized protein.[11] This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[12]

  • Sample Preparation: Place the purified target protein in the sample cell and 3-(Pyridin-2-yloxy)benzylamine hydrochloride in the injection syringe, both in the same dialysis buffer to minimize heats of dilution.[13]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.[14]

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes that occur upon binding (either exothermic or endothermic).[10]

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[15]

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Comparison Rationale
Primary Output Binding kinetics (ka, kd), Affinity (KD)Thermodynamic profile (KD, ΔH, ΔS), Stoichiometry (n)SPR provides kinetic information (how fast the interaction is), while ITC provides thermodynamic data (the driving forces of the interaction).[10][12]
Principle Change in refractive index upon bindingMeasurement of heat released or absorbed upon bindingThese are orthogonal physical principles; concordance between the KD values from both methods provides very high confidence in the binding interaction.
Immobilization Target protein is immobilized on a sensor surfaceBoth components are in solutionITC is an in-solution technique, avoiding potential artifacts from protein immobilization.[13]

Part 2: Mechanism Validation - From Cellular Target Engagement to Phenotype

Identifying a binding partner is only the first half of the story. We must now validate that this interaction occurs within the complex environment of a living cell and is responsible for a measurable biological effect.

Cellular Target Engagement: Confirming the Hit in a Live Cell

A compound must enter the cell and engage its target to be effective. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify this.[16]

Scientific Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly infer target engagement.[16]

  • Cell Treatment: Culture cells (e.g., a cancer cell line where the target kinase is active) and treat them with either 3-(Pyridin-2-yloxy)benzylamine hydrochloride or a vehicle control for 1-2 hours.[18]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.[18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation: Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) fraction.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blot or another protein quantification method like ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the control indicates target engagement.[17]

Characterizing the Mode of Inhibition (for Enzymatic Targets)

If the identified target is an enzyme, understanding how the compound inhibits its activity is crucial for lead optimization. The primary modes are competitive, non-competitive, and uncompetitive inhibition.[19]

Scientific Rationale: By systematically varying the concentrations of both the substrate and the inhibitor, we can determine the mode of inhibition by observing the effects on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).[19][20]

  • Assay Setup: Perform the kinase assay as described in section 1.2.

  • Matrix Titration: Instead of a single substrate concentration, set up a matrix of experiments with multiple fixed concentrations of 3-(Pyridin-2-yloxy)benzylamine hydrochloride, and for each inhibitor concentration, vary the substrate (ATP) concentration over a wide range (e.g., 0.1x to 10x Km).

  • Data Collection: Measure the initial reaction velocity (v₀) for each condition.

  • Data Analysis:

    • Plot v₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Generate a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs 1/[S]). The pattern of line intersections reveals the mode of inhibition.

Inhibition Mode Effect on Vmax Effect on Km Lineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Target Validation via Genetic Perturbation: The Causality Test

This is the definitive experiment to link the molecular target to the compound's cellular effect. If the compound's activity is truly mediated by the identified target, then removing that target should render the compound ineffective.[21]

Scientific Rationale: Small interfering RNA (siRNA) can be used to specifically degrade the mRNA of the target protein, thereby "knocking down" its expression.[22][23] If the cellular phenotype observed with the compound (e.g., decreased cell viability) is diminished in cells with knocked-down target expression, it provides strong evidence for a causal link.[21]

  • Transfection: Transfect the chosen cell line with either an siRNA specific to the target kinase or a non-targeting (scrambled) control siRNA.[23]

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Lyse a subset of the cells and perform a Western blot to confirm that the target protein level is significantly reduced in the siRNA-treated group compared to the control.

  • Compound Treatment: Treat the remaining siRNA-transfected and control cells with a dose-response of 3-(Pyridin-2-yloxy)benzylamine hydrochloride.

  • Phenotypic Assay: After a set incubation time (e.g., 72 hours), measure a relevant cellular phenotype, such as cell viability (e.g., using a CellTiter-Glo® assay).

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC₅₀ for the target-knockdown cells compared to the control cells validates that the compound's effect is target-dependent.

Condition Expected Target Protein Level Expected IC₅₀ of Compound Interpretation
Control siRNA NormalBaseline IC₅₀The compound inhibits cell viability in the presence of the target.
Target siRNA Significantly ReducedIncreased IC₅₀ (or no effect)The absence of the target makes the cells resistant to the compound, validating the MoA.

Visualization of Workflow and Concepts

MoA_Workflow cluster_0 Part 1: Target Identification cluster_1 Part 2: Mechanism Validation In_Silico In Silico Target Prediction (Hypothesis Generation) Biochem_Screen Biochemical Screening (e.g., Kinase Panel) In_Silico->Biochem_Screen Suggests Target Class Binding_Assay Direct Binding Assays (SPR / ITC) Biochem_Screen->Binding_Assay Identifies 'Hit' CETSA Cellular Target Engagement (CETSA) Binding_Assay->CETSA Confirms Direct Binding Kinetics Enzyme Kinetics (Mode of Inhibition) CETSA->Kinetics Confirms Cellular Engagement siRNA Genetic Validation (siRNA Knockdown) Kinetics->siRNA Defines Inhibition Mode Validated_MoA Validated Mechanism of Action siRNA->Validated_MoA Links Target to Phenotype

Signaling_Pathway Compound 3-(Pyridin-2-yloxy) benzylamine hydrochloride Target Target Kinase (e.g., MAPK1) Compound->Target Inhibits pSubstrate Phosphorylated Substrate Target->pSubstrate Phosphorylates Substrate Substrate Protein Substrate->Target Downstream Downstream Signaling (e.g., Transcription) pSubstrate->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

siRNA_Logic cluster_A Control Condition cluster_B Test Condition Control_siRNA Control siRNA Target_Present Target Protein Expressed Control_siRNA->Target_Present Compound_A Add Compound Target_Present->Compound_A Effect_A Cellular Effect Observed Compound_A->Effect_A Validation Conclusion: Target is Validated Target_siRNA Target-specific siRNA Target_Absent Target Protein Knocked Down Target_siRNA->Target_Absent Compound_B Add Compound Target_Absent->Compound_B Effect_B Cellular Effect Abolished Compound_B->Effect_B Effect_B->Validation

Conclusion

The process of elucidating the mechanism of action for a novel compound like 3-(Pyridin-2-yloxy)benzylamine hydrochloride is a multi-faceted endeavor that demands rigor and the use of orthogonal, self-validating experimental systems. By progressing from in silico predictions to in vitro biochemical assays, and finally to in-cell target engagement and genetic validation, a researcher can build a robust, evidence-based case for a specific MoA. This guide provides a foundational roadmap, but the specific experimental details will always depend on the nature of the target and the observed biological phenomena. The ultimate goal is to establish a clear, causal link from the binding of the small molecule to its protein target, through a signaling cascade, to a definitive cellular phenotype.

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